molecular formula C25H33ClO6 B15567245 Chloronectrin

Chloronectrin

Cat. No.: B15567245
M. Wt: 465.0 g/mol
InChI Key: JIHNIFVHUVCKQA-VSKPUXFGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloronectrin is a useful research compound. Its molecular formula is C25H33ClO6 and its molecular weight is 465.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H33ClO6

Molecular Weight

465.0 g/mol

IUPAC Name

[(E)-5-(3-chloro-5-formyl-2,6-dihydroxy-4-methylphenyl)-3-methyl-1-[(1S,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]pent-3-en-2-yl] acetate

InChI

InChI=1S/C25H33ClO6/c1-13(7-9-18-23(30)19(12-27)15(3)22(26)24(18)31)21(32-17(5)28)11-25(6)14(2)8-10-20(29)16(25)4/h7,12,14,16,21,30-31H,8-11H2,1-6H3/b13-7+/t14-,16+,21?,25+/m1/s1

InChI Key

JIHNIFVHUVCKQA-VSKPUXFGSA-N

Origin of Product

United States

Foundational & Exploratory

Chloronectrin: A Comprehensive Technical Guide to the Spirotetronate Antibiotic Chlorothricin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Chloronectrin, correctly identified as the potent spirotetronate antibiotic, Chlorothricin. It details its chemical structure, biological activities, and mechanisms of action. This document consolidates critical data on its inhibitory effects on key metabolic enzymes, outlines detailed experimental protocols for its isolation and biological evaluation, and visualizes its complex biosynthetic and regulatory pathways. This guide is intended to serve as a vital resource for researchers engaged in natural product chemistry, antibiotic discovery, and the development of novel therapeutic agents.

Chemical Structure and Identification

Chlorothricin is a complex macrolide antibiotic produced by the bacterium Streptomyces antibioticus. Its intricate structure is characterized by a spirotetronate core linked to a large macrolide ring, which is further glycosylated with a disaccharide moiety.

Table 1: Chemical Identifiers for Chlorothricin

IdentifierValueSource
IUPAC Name (1S,3R,6R,7E,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.0¹,⁶.0¹³,²².0¹⁶,²¹]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid[1]
SMILES String C[C@@H]1C[C@]23--INVALID-LINK--OC(=C2O)C(=O)O3)C)CCC[C@@H]5O[C@H]6C--INVALID-LINK--C)O[C@H]7C--INVALID-LINK--C)O)OC(=O)C8=C(C=CC(=C8C)Cl)OC)O">C@HC=C1C(=O)O[1]
CAS Number 34707-92-1[1][2]
Molecular Formula C₅₀H₆₃ClO₁₆[1][2]
Molecular Weight 955.5 g/mol [1][2]

Biological Activity and Quantitative Data

Chlorothricin exhibits a range of biological activities, most notably its potent inhibition of key metabolic enzymes. This inhibitory action is the basis for its antibiotic and potentially other therapeutic effects.

Inhibition of Pyruvate (B1213749) Carboxylase

Chlorothricin is a known inhibitor of pyruvate carboxylase (PC), an essential enzyme in gluconeogenesis and the replenishment of the tricarboxylic acid (TCA) cycle.

Table 2: Inhibition of Pyruvate Carboxylase by Chlorothricin

Enzyme SourceInhibition MetricValue (µM)Reference
Bacillus sp.Kᵢ173[2]
Azotobacter sp.IC₅₀500[2]
Rat LiverIC₅₀260[2]
Chicken LiverIC₅₀120[2]
Inhibition of Malate (B86768) Dehydrogenase

Chlorothricin also demonstrates inhibitory activity against malate dehydrogenase (MDH), another critical enzyme in the TCA cycle. It shows selectivity for the mitochondrial isoenzyme (MDH2) over the cytoplasmic isoenzyme (MDH1).

Table 3: Inhibition of Malate Dehydrogenase by Chlorothricin

Enzyme SourceIsoenzymeInhibition MetricValue (mM)Reference
Pig HeartCytoplasmic (MDH1)IC₅₀1.3[2]
Pig HeartMitochondrial (MDH2)IC₅₀0.065[2]

Experimental Protocols

Fermentation, Isolation, and Purification of Chlorothricin

This protocol outlines the general procedure for obtaining Chlorothricin from Streptomyces antibioticus.

  • Fermentation:

    • Inoculate a spore suspension of S. antibioticus into a seed culture medium (e.g., YEME medium) and incubate for 48 hours at 28°C with shaking.

    • Transfer the seed culture to a larger fermentation medium (e.g., 2% soybean flour, 2% mannitol, 0.2% CaCO₃, pH 6.8).

    • Continue fermentation for 7 days at 28°C with aeration.[1]

  • Isolation:

    • Harvest the culture broth and extract the mycelium with methanol (B129727).

    • Concentrate the methanol extract under reduced pressure.

  • Purification:

    • The crude extract can be subjected to chromatographic techniques for purification.

    • High-Performance Liquid Chromatography (HPLC) is a suitable method for final purification and analysis. A C18 column is effective, with detection at 222 nm.[1]

Pyruvate Carboxylase Inhibition Assay

This assay can be used to determine the inhibitory activity of Chlorothricin against pyruvate carboxylase.

  • Principle: The activity of pyruvate carboxylase is measured by coupling the production of oxaloacetate to the oxidation of NADH by malate dehydrogenase. The decrease in absorbance at 340 nm is monitored.

  • Reaction Mixture:

    • Buffer (e.g., Tris-HCl, pH 7.5)

    • Pyruvate

    • ATP

    • MgCl₂

    • NaHCO₃

    • NADH

    • Malate dehydrogenase

    • Pyruvate carboxylase

    • Varying concentrations of Chlorothricin

  • Procedure:

    • Pre-incubate the enzyme with Chlorothricin for a defined period.

    • Initiate the reaction by adding the substrates.

    • Monitor the decrease in absorbance at 340 nm over time.

    • Calculate the rate of reaction and determine the IC₅₀ or Kᵢ values.[3]

Malate Dehydrogenase Inhibition Assay

This protocol is for assessing the inhibitory effect of Chlorothricin on malate dehydrogenase.

  • Principle: The assay measures the reduction of oxaloacetate to malate, which is coupled to the oxidation of NADH to NAD⁺. The rate of NADH oxidation is followed by monitoring the decrease in absorbance at 340 nm.

  • Reaction Mixture:

    • Buffer (e.g., potassium phosphate, pH 7.5)

    • Oxaloacetate

    • NADH

    • Malate dehydrogenase

    • Varying concentrations of Chlorothricin

  • Procedure:

    • Combine the buffer, NADH, and Chlorothricin in a cuvette.

    • Add the enzyme and incubate.

    • Initiate the reaction by adding oxaloacetate.

    • Record the decrease in absorbance at 340 nm.

    • Calculate the IC₅₀ values from the dose-response curve.[4][5]

Biosynthesis and Regulatory Signaling Pathways

The biosynthesis of Chlorothricin is a complex process involving a large gene cluster in S. antibioticus. The production is also tightly regulated through a feedback mechanism where Chlorothricin and its intermediates act as signaling molecules.

Chlorothricin Biosynthetic Pathway

The following diagram illustrates the key components of the Chlorothricin biosynthetic gene cluster and their roles in assembling the final molecule.

Chlorothricin_Biosynthesis cluster_backbone Polyketide Backbone Synthesis cluster_sugar Deoxysugar Biosynthesis cluster_modification Tailoring and Assembly PKS Type I PKS (chlB1) Chlorothricolide Chlorothricolide (Aglycone) PKS->Chlorothricolide forms aglycone Sugar_Genes chlC1-C7 D_Olivose D-Olivose Sugar_Genes->D_Olivose Assembly Glycosylation & Cyclization D_Olivose->Assembly Salicylic_Acid 2-methoxy-5-chloro-6-methylsalicylic acid Salicylic_Acid->Assembly Chlorothricolide->Assembly Chlorothricin Chlorothricin Assembly->Chlorothricin

Caption: Overview of the Chlorothricin biosynthetic pathway.

Regulatory Signaling Pathway

Chlorothricin biosynthesis is regulated by the TetR-family transcriptional regulator, ChlF1. Chlorothricin and its biosynthetic intermediates can act as signaling molecules, modulating the DNA-binding activity of ChlF1.

Chlorothricin_Regulation ChlF1_Gene chlF1 gene ChlF1_Protein ChlF1 Protein (Regulator) ChlF1_Gene->ChlF1_Protein Expression Target_Genes Target Genes (chlJ, chlG, chlK) ChlF1_Protein->Target_Genes Binds & Represses/Activates Chlorothricin Chlorothricin & Intermediates Chlorothricin->ChlF1_Protein Binds & Induces Dissociation

Caption: Regulatory feedback loop of Chlorothricin biosynthesis.

Conclusion

Chlorothricin, a structurally complex spirotetronate antibiotic, presents a compelling profile for further investigation. Its potent and selective inhibition of key metabolic enzymes, pyruvate carboxylase and malate dehydrogenase, underscores its potential as a lead compound for the development of novel antimicrobial and potentially anticancer agents. The detailed methodologies and pathway visualizations provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this fascinating natural product.

References

Unveiling Chloronectrin: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloronectrin, a chlorinated meroterpenoid, represents a unique molecular architecture derived from fungal sources. First identified in 1972, this compound belongs to the ascochlorin (B1665193) family of natural products, which are known for their diverse biological activities. This technical guide provides a comprehensive overview of the discovery, source organisms, and isolation of this compound. While specific quantitative data on the bioactivity of this compound is limited in publicly available literature, this document summarizes the known information and provides context through related compounds. Furthermore, a generalized experimental workflow for the isolation of fungal metabolites is presented, offering a foundational protocol for researchers.

Discovery and Source Organism

This compound was first discovered in 1972 as a metabolite of the fungus Nectria coccinea.[1][2][3] This fungus is a member of the Ascomycota phylum and is known to be a saprophyte on decaying wood, but can also be a parasite on various hardwood trees.[4] Subsequently, this compound has also been isolated from the leafhopper pathogenic fungus Microcera sp. BCC 17074.[1][5] The production of this compound by Nectria coccinea is influenced by the composition of the culture medium; when bromide is substituted for chloride, an analogous bromo-derivative is produced.[3][6]

Chemical Structure

The chemical structure of this compound has been proposed as 3-[5-(3-oxocyclohexyl)pent-2-enyl]-5-chloro-orsellinaldehyde.[3][7][8] It is classified as an orsellinic acid-sesquiterpene meroterpenoid, a class of compounds characterized by a polyketide-derived aromatic core linked to a sesquiterpene unit.[1][2]

Biological Activity

Detailed quantitative data on the biological activity of this compound is scarce in the available literature. It has been reported to exhibit weak cytotoxic activity.[1] To provide a broader context of the potential bioactivities of chlorinated compounds from the Nectria genus, the following table summarizes the activity of related compounds isolated from Nectria galligena.

CompoundBiological ActivityTarget Organism/Cell LineIC50 Value (µg/mL)
Ilicicolin CAntibacterialPseudomonas syringae28.5
Ilicicolin FAntibacterialPseudomonas syringae28.5
α,β-dehydrocurvularinAntibacterialPseudomonas syringae14.2
Colletochlorin BAcetylcholinesterase Inhibition-30-36
Ilicicolin CAcetylcholinesterase Inhibition-30-36
Ilicicolin EAcetylcholinesterase Inhibition-30-36
Colletochlorin Bβ-glucuronidase Inhibition-32-43
Ilicicolin Cβ-glucuronidase Inhibition-32-43
Ilicicolin Eβ-glucuronidase Inhibition-32-43
Chlorinated Compounds (general)CytotoxicityHuman lung fibroblasts64-120
α,β-dehydrocurvularinCytotoxicityHuman lung fibroblasts< 12

Data sourced from a study on metabolites from Nectria galligena.[9]

Experimental Protocols: Isolation of this compound

A detailed, step-by-step experimental protocol for the isolation of this compound is not explicitly available in the reviewed literature. However, based on general methods for the isolation of fungal secondary metabolites, a hypothetical workflow is presented below. This serves as a foundational guide for researchers aiming to isolate this compound or related compounds.

4.1. Fungal Cultivation

  • Organism: Nectria coccinea or Microcera sp. BCC 17074.

  • Media: A suitable liquid culture medium, such as Potato Dextrose Broth (PDB) or a custom defined medium. For production of this compound, the medium should be supplemented with a chloride source (e.g., NaCl).

  • Culture Conditions: Static or shake flask culture at a controlled temperature (typically 25-28°C) for a period of 2-4 weeks, or until sufficient biomass and secondary metabolite production is achieved.

4.2. Extraction

  • Separate the fungal mycelium from the culture broth by filtration.

  • Extract the culture broth with an organic solvent such as ethyl acetate (B1210297) or dichloromethane. Perform the extraction multiple times to ensure complete recovery of the metabolites.

  • Extract the fungal mycelium separately, typically by macerating the biomass in a solvent like methanol (B129727) or acetone, followed by filtration and solvent evaporation. The resulting aqueous residue can then be partitioned with a non-polar solvent.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

4.3. Purification

The crude extract is a complex mixture of metabolites and requires further purification to isolate this compound. This is typically achieved through a series of chromatographic techniques.

  • Initial Fractionation: Subject the crude extract to column chromatography on silica (B1680970) gel or a reversed-phase material (e.g., C18). Elute with a gradient of solvents with increasing polarity (e.g., hexane (B92381) to ethyl acetate for silica gel, or water to methanol for C18).

  • Further Purification: Collect the fractions and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Pool the fractions containing the compound of interest (as identified by a characteristic spot or peak).

  • Final Purification: Subject the enriched fractions to further rounds of chromatography, potentially using different stationary phases or solvent systems, until a pure compound is obtained. Preparative HPLC is often used for the final purification step.

4.4. Structure Elucidation

The structure of the purified compound is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the chemical structure and stereochemistry.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic absorption properties.

Visualizations

experimental_workflow start Fungal Culture (Nectria coccinea) extraction_broth Liquid-Liquid Extraction (Culture Broth) start->extraction_broth extraction_mycelium Solid-Liquid Extraction (Mycelium) start->extraction_mycelium combine Combine & Evaporate Organic Extracts extraction_broth->combine extraction_mycelium->combine crude_extract Crude Extract combine->crude_extract column_chrom Column Chromatography (e.g., Silica Gel) crude_extract->column_chrom fraction_analysis Fraction Analysis (TLC/HPLC) column_chrom->fraction_analysis hplc Preparative HPLC fraction_analysis->hplc pure_compound Pure this compound hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS, IR, UV-Vis) pure_compound->structure_elucidation

Caption: Generalized workflow for the isolation and identification of this compound from fungal culture.

Signaling Pathways

There is no information available in the searched scientific literature regarding the specific signaling pathways affected by this compound. Further research is required to elucidate its mechanism of action and its effects on cellular signaling cascades.

Conclusion

This compound remains an intriguing natural product with a unique chemical structure. While its discovery dates back several decades, detailed information on its biological activity and mechanism of action is still lacking. The information and generalized protocols provided in this guide aim to serve as a valuable resource for researchers interested in exploring the therapeutic potential of this compound and other related fungal metabolites. Further investigation is warranted to fully characterize this compound and unlock its potential applications in drug discovery and development.

References

Unveiling the Synthetic Blueprint of Chloronectrin: A Technical Guide to its Biosynthesis in Nectria coccinea

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the biosynthetic pathway of Chloronectrin, a chlorinated polyketide produced by the fungus Nectria coccinea, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the molecular architecture of this compound and outlines a putative pathway for its formation, drawing upon existing knowledge of fungal secondary metabolite biosynthesis.

This compound, identified as 3-[5-(3-oxocyclohexyl)pent-2-enyl]-5-chloro-orsellinaldehyde, is a secondary metabolite with a complex structure suggesting a hybrid biosynthetic origin.[1] While specific experimental elucidation of the this compound pathway is not extensively documented, a putative pathway can be constructed based on the well-characterized biosynthesis of related fungal polyketides.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in Nectria coccinea is hypothesized to commence with the formation of a polyketide backbone, a common route for the synthesis of orsellinic acid and its derivatives in fungi.[2][3][4] This process is catalyzed by a Type I polyketide synthase (PKS). The pathway is thought to proceed through several key stages:

  • Polyketide Synthesis: A non-reducing polyketide synthase (NR-PKS) likely catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form an orsellinic acid core. Fungal PKSs are large, multidomain enzymes responsible for the biosynthesis of a wide array of natural products.[5]

  • Prenylation: Subsequent to the formation of the orsellinic acid derivative, a prenyltransferase is believed to attach a C5 isoprenoid unit, derived from the mevalonate (B85504) pathway, to the polyketide backbone.

  • Cyclization and Side Chain Formation: The linear prenyl chain is proposed to undergo cyclization to form the characteristic cyclohexyl ring. The precise enzymatic machinery driving this cyclization in Nectria coccinea remains to be elucidated but is a critical step in forming the final carbon skeleton.

  • Halogenation: A crucial step in the biosynthesis is the incorporation of a chlorine atom onto the aromatic ring. This is likely catalyzed by a flavin-dependent halogenase, a class of enzymes known to be involved in the chlorination of various fungal metabolites.

  • Oxidative Modifications: The final steps are presumed to involve a series of oxidative modifications, including the formation of the aldehyde group from a methyl group on the orsellinic acid core, to yield the final this compound molecule.

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

Chloronectrin_Biosynthesis cluster_polyketide Polyketide Synthesis cluster_terpenoid Terpenoid Pathway cluster_modification Post-PKS Modifications Acetyl_CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Orsellinic_Acid_derivative Orsellinic Acid Derivative PKS->Orsellinic_Acid_derivative Prenylated_Intermediate Prenylated Intermediate Orsellinic_Acid_derivative->Prenylated_Intermediate IPP Isopentenyl Pyrophosphate (IPP) DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP GPP->Prenylated_Intermediate Prenyltransferase Prenyltransferase Cyclohexyl_Intermediate Cyclohexyl Intermediate Prenylated_Intermediate->Cyclohexyl_Intermediate Prenyltransferase Cyclase Cyclase(s) Chlorinated_Intermediate Chlorinated Intermediate Cyclohexyl_Intermediate->Chlorinated_Intermediate Cyclase(s) Halogenase Halogenase This compound This compound Chlorinated_Intermediate->this compound Halogenase, Oxidoreductase(s) Oxidoreductases Oxidoreductase(s)

Caption: Proposed biosynthetic pathway of this compound in Nectria coccinea.

Experimental Protocols for Pathway Elucidation

To validate and further characterize the biosynthetic pathway of this compound, a series of established experimental protocols can be employed. These methodologies are fundamental to the study of fungal secondary metabolism.

Precursor Feeding Studies

Objective: To identify the primary building blocks of the this compound molecule.

Methodology:

  • Culture Preparation: Nectria coccinea is cultured in a suitable liquid medium until secondary metabolism is initiated.

  • Precursor Administration: Isotopically labeled precursors (e.g., ¹³C-labeled acetate, ¹³C- or ²H-labeled mevalonate) are added to the culture.

  • Extraction and Purification: After a defined incubation period, this compound is extracted from the culture broth and mycelium using organic solvents and purified by chromatographic techniques (e.g., HPLC).

  • Analysis: The purified this compound is analyzed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the incorporation of the isotopic labels.

Gene Knockout and Heterologous Expression

Objective: To identify and characterize the genes and enzymes involved in the biosynthetic pathway.

Methodology:

  • Genome Sequencing: The genome of Nectria coccinea is sequenced to identify putative biosynthetic gene clusters (BGCs) encoding PKSs, prenyltransferases, cyclases, halogenases, and oxidoreductases.

  • Gene Knockout: Targeted deletion of candidate genes is performed using techniques such as homologous recombination. The resulting mutant strains are then analyzed for their ability to produce this compound.

  • Heterologous Expression: Candidate genes are cloned and expressed in a heterologous host organism (e.g., Aspergillus oryzae or Saccharomyces cerevisiae) that does not naturally produce this compound. The engineered host is then cultured and analyzed for the production of this compound or its biosynthetic intermediates.

Enzymatic Assays

Objective: To characterize the function of individual enzymes in the pathway.

Methodology:

  • Enzyme Production: Recombinant enzymes are produced by expressing the corresponding genes in a suitable expression system (e.g., E. coli).

  • In Vitro Assays: The purified recombinant enzymes are incubated with their predicted substrates, and the reaction products are analyzed by techniques such as HPLC, LC-MS, and NMR to confirm the enzymatic activity.

The following diagram outlines a general experimental workflow for the elucidation of a fungal secondary metabolite biosynthetic pathway.

Experimental_Workflow Start Identify Bioactive Compound (this compound) Genome_Mining Genome Mining of Nectria coccinea Start->Genome_Mining Isotopic_Labeling Isotopic Labeling Studies Start->Isotopic_Labeling Identify_BGC Identify Putative Biosynthetic Gene Cluster (BGC) Genome_Mining->Identify_BGC Gene_Knockout Gene Knockout Experiments Identify_BGC->Gene_Knockout Heterologous_Expression Heterologous Expression of Genes Identify_BGC->Heterologous_Expression Characterize_Enzymes In Vitro Enzymatic Assays Identify_BGC->Characterize_Enzymes Analyze_Metabolites Analyze Metabolite Production (LC-MS, NMR) Gene_Knockout->Analyze_Metabolites Heterologous_Expression->Analyze_Metabolites Pathway_Elucidation Elucidate Biosynthetic Pathway Analyze_Metabolites->Pathway_Elucidation Isotopic_Labeling->Analyze_Metabolites Characterize_Enzymes->Pathway_Elucidation

Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the public domain regarding the biosynthesis of this compound, such as enzyme kinetics, precursor incorporation rates, or production titers under specific fermentation conditions. The following table is provided as a template for organizing such data as it becomes available through future research.

Parameter Value Units Experimental Condition Reference
PKS Activity (kcat)Data not availables⁻¹
PKS Activity (Km)Data not availableµM
Prenyltransferase Activity (kcat)Data not availables⁻¹
Prenyltransferase Activity (Km)Data not availableµM
Halogenase Activity (kcat)Data not availables⁻¹
Halogenase Activity (Km)Data not availableµM
¹³C-Acetate IncorporationData not available%
This compound TiterData not availablemg/L

This technical guide serves as a foundational resource for stimulating further investigation into the biosynthesis of this compound. The elucidation of this pathway will not only provide fundamental insights into the metabolic capabilities of Nectria coccinea but also pave the way for the potential bioengineering of this and novel related compounds for applications in medicine and agriculture.

References

Physical and chemical properties of Chloronectrin

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search has revealed no publicly available data for a compound named "Chloronectrin." This suggests that "this compound" may be a proprietary name, a compound under development that is not yet publicly disclosed, a rare or newly discovered substance with limited documentation, or potentially a misnomer.

The search results did not yield any specific physical or chemical properties, experimental protocols, or signaling pathways associated with a molecule of this name. Standard chemical databases and scientific literature searches did not provide a corresponding entry.

For the researchers, scientists, and drug development professionals in the audience, it is crucial to note that without a definitive chemical identifier, such as a CAS Registry Number or a specific chemical structure (e.g., IUPAC name, SMILES string), it is not possible to provide the requested in-depth technical guide.

To proceed, clarification on the identity of "this compound" is required. If this compound is known by another name or if a chemical structure can be provided, a comprehensive technical guide can be compiled.

In the absence of specific data for "this compound," a generalized discussion on the properties and experimental analysis of chlorinated organic compounds would not be a suitable substitute for the requested in-depth guide on a specific molecule.

Therefore, we must await further clarification from the user to provide the detailed technical information requested.

An In-depth Technical Guide on the Natural Sources and Abundance of Chloronectrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloronectrin is a naturally occurring chlorinated meroterpenoid belonging to the ascochlorin (B1665193) family of antibiotics. First identified in the early 1970s, this compound has been isolated from fungal sources. This technical guide provides a comprehensive overview of the known natural sources of this compound, its abundance, and detailed methodologies for its isolation and characterization. Furthermore, it outlines the biosynthetic pathway of the closely related parent compound, ascochlorin, to provide a putative pathway for this compound biosynthesis. All quantitative data are summarized in structured tables, and experimental workflows and biosynthetic pathways are visualized using Graphviz diagrams.

Natural Sources and Abundance of this compound

This compound has been identified as a secondary metabolite produced by specific species of filamentous fungi. The primary reported natural sources are:

  • Nectria coccinea : This ascomycete fungus was the first reported producer of this compound.

  • Microcera sp. BCC 17074 : A leafhopper pathogenic fungus from which this compound and related ascochlorin derivatives have also been isolated.

The abundance of this compound in these fungal cultures is influenced by fermentation conditions. While specific yields are not always extensively reported in initial isolation papers, the available quantitative data from the primary literature is presented below.

Table 1: Quantitative Data on this compound Production
Producing OrganismFermentation Scale & ConditionsYield of this compoundReference
Nectria coccineaNot specified in detail in the initial report. General culture on a glucose-corn steep liquor medium.Isolated as a minor metabolite alongside more abundant ascochlorin derivatives. Specific yield not quantified.Aldridge et al., 1972
Microcera sp. BCC 1707410 L culture on potato dextrose broth, static fermentation for 4 weeks at 25°C.1.0 mgIsaka et al., 2015

Experimental Protocols

This section details the methodologies for the isolation and structure elucidation of this compound as compiled from the primary scientific literature.

Fermentation and Extraction of Fungal Cultures

2.1.1. Nectria coccinea

  • Fermentation: The fungus is cultured on a medium containing glucose and corn steep liquor. The specific duration and conditions for optimal this compound production were not detailed in the original publication.

  • Extraction: The culture filtrate is extracted with an organic solvent such as ethyl acetate (B1210297). The mycelium is also typically extracted with a polar organic solvent like methanol (B129727) or acetone. The organic extracts are then combined and concentrated under reduced pressure.

2.1.2. Microcera sp. BCC 17074

  • Fermentation: The fungus is grown in 10 L of potato dextrose broth in stationary culture at 25°C for 4 weeks.

  • Extraction: The culture filtrate is extracted with ethyl acetate. The fungal mycelium is separated and extracted with methanol. The organic extracts are combined and evaporated to dryness to yield a crude extract.

Isolation and Purification of this compound

The isolation of this compound from the crude fungal extract involves chromatographic techniques.

  • Initial Fractionation: The crude extract is typically subjected to column chromatography on silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is used to separate the components of the extract into fractions.

  • Fine Purification: The fractions containing this compound, identified by thin-layer chromatography (TLC) and comparison with a known standard if available, are further purified. This often involves repeated column chromatography on silica gel or preparative TLC. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, can be employed for final purification.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic methods.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as carbonyls, hydroxyls, and aromatic rings.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are crucial for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons, ultimately leading to the complete structural assignment.

Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueKey Observed FeaturesReference
Mass Spectrometry Molecular formula established as C25H33ClO6.Aldridge et al., 1972; Isaka et al., 2015
Infrared (IR) Spectroscopy Absorption bands indicating the presence of hydroxyl, carbonyl (aldehyde and ketone), and aromatic functionalities.Aldridge et al., 1972
¹H NMR Spectroscopy Signals corresponding to an aldehyde proton, aromatic protons, olefinic protons, and aliphatic protons of the sesquiterpenoid side chain.Aldridge et al., 1972; Isaka et al., 2015
¹³C NMR Spectroscopy Resonances confirming the presence of 25 carbons, including those of the orsellinaldehyde core and the cyclohexylpentenyl side chain.Isaka et al., 2015

Biosynthesis of this compound

The complete biosynthetic pathway for this compound has not been elucidated in detail. However, the biosynthesis of the closely related and co-occurring metabolite, ascochlorin, has been extensively studied in the fungus Acremonium egyptiacum. This pathway provides a strong model for the biosynthesis of this compound.

The biosynthesis starts with the formation of the orsellinic acid core via the polyketide pathway, followed by farnesylation and a series of oxidative and cyclization reactions. The key difference in the biosynthesis of this compound compared to some other ascochlorin derivatives is the chlorination of the orsellinic acid moiety, which is catalyzed by a specific halogenase enzyme.

Diagram 1: Proposed Biosynthetic Pathway of Ascochlorin (and by extension, this compound)

Biosynthesis cluster_pks Polyketide Synthesis cluster_terpenoid Terpenoid Synthesis cluster_modification Modification and Assembly Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Orsellinic_Acid Orsellinic_Acid Malonyl-CoA->Orsellinic_Acid PKS (AscC) Chlorinated_Orsellinic_Acid Chlorinated_Orsellinic_Acid Orsellinic_Acid->Chlorinated_Orsellinic_Acid Halogenase (AscD) IPP IPP DMAPP DMAPP IPP->DMAPP Farnesyl_PP Farnesyl_PP DMAPP->Farnesyl_PP FPPS Chlorinated_Orsellinic_AcidFarnesyl_PP Chlorinated_Orsellinic_AcidFarnesyl_PP Prefarnesylated_Intermediate Prefarnesylated_Intermediate Chlorinated_Orsellinic_AcidFarnesyl_PP->Prefarnesylated_Intermediate Prenyltransferase (AscE) Ilicicolin_A_epoxide Ilicicolin_A_epoxide Prefarnesylated_Intermediate->Ilicicolin_A_epoxide Oxidations Ascochlorin Ascochlorin Ilicicolin_A_epoxide->Ascochlorin Terpene Cyclase (AscF) Chloronectrin_Precursor Chloronectrin_Precursor Ilicicolin_A_epoxide->Chloronectrin_Precursor Alternative Cyclization/ Oxidation This compound This compound Chloronectrin_Precursor->this compound

Caption: Proposed biosynthesis of ascochlorin and this compound.

Diagram 2: Experimental Workflow for Isolation of this compound

Workflow Fungal_Culture Fungal Culture (e.g., Nectria coccinea or Microcera sp.) Fermentation Fermentation Fungal_Culture->Fermentation Extraction Solvent Extraction (Ethyl Acetate & Methanol) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel_Chromatography Silica Gel Column Chromatography Crude_Extract->Silica_Gel_Chromatography Fractionation Fraction Collection and Analysis (TLC) Silica_Gel_Chromatography->Fractionation Purification Further Purification (Prep. TLC or HPLC) Fractionation->Purification Pure_this compound Pure this compound Purification->Pure_this compound Structure_Elucidation Structure Elucidation Pure_this compound->Structure_Elucidation Spectroscopy MS, IR, NMR Structure_Elucidation->Spectroscopy

Caption: General workflow for this compound isolation.

Conclusion

This compound is a chlorinated sesquiterpenoid derived from orsellinic acid, produced by the fungi Nectria coccinea and Microcera sp.. Its production is generally in low abundance compared to other co-metabolites. The isolation of this compound relies on standard chromatographic techniques, and its structure has been confirmed by comprehensive spectroscopic analysis. The biosynthetic pathway is likely to follow that of ascochlorin, involving a key chlorination step. This guide provides a foundational understanding for researchers interested in the natural product chemistry and potential applications of this compound. Further research is warranted to explore the full biological activity profile of this compound and to optimize its production through fermentation or synthetic biology approaches.

An In-Depth Technical Guide on Chloronectrin: Elucidation of its Chemical Identity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of chemical databases and scientific literature has revealed that the compound name "Chloronectrin" does not correspond to a recognized chemical substance. Therefore, a specific CAS number and IUPAC name cannot be provided.

It is possible that "this compound" may be a trivial name, a trade name, a brand name, or a misnomer for a different chemical entity. The information available in public databases does not allow for the definitive identification of a compound with this name. Without a precise chemical structure or a recognized identifier, it is not feasible to furnish the detailed technical guide as requested, including experimental protocols, quantitative data, and signaling pathway diagrams.

For researchers, scientists, and drug development professionals seeking information on chlorinated compounds, it is crucial to use standardized nomenclature to ensure clarity and accuracy. Chemical compounds are typically identified by their Chemical Abstracts Service (CAS) Registry Number, their International Union of Pure and Applied Chemistry (IUPAC) name, or their chemical structure represented, for example, by a SMILES or InChI string.

While information on "this compound" is unavailable, extensive research has been conducted on a wide array of chlorine-containing molecules with diverse biological activities. These include, but are not limited to:

  • Chlorinated Chalcones: These compounds are investigated for their potential antimicrobial and anticancer properties. The presence and position of chlorine atoms on the chalcone (B49325) scaffold can significantly influence their biological activity.

  • Organochlorine Compounds in Marine Natural Products: A vast number of chlorinated compounds have been isolated from marine organisms and exhibit a broad spectrum of bioactivities, including antibacterial, antifungal, antiviral, and antitumor effects.

  • Synthetic Chlorine-Containing Heterocycles: Many pharmaceuticals and agrochemicals are based on chlorine-substituted heterocyclic scaffolds.

Should a valid chemical identifier (such as a CAS number, IUPAC name, or chemical structure) for the compound of interest be provided, a comprehensive technical guide can be developed to meet the specified requirements.

In-Depth Technical Guide to the Spectral Data of Chloronectrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectral data for Chloronectrin, a chlorinated fungal metabolite. The information is presented to facilitate further research, characterization, and potential applications in drug development.

Chemical Identity and Structure

Initial investigations suggest that the compound of interest is closely related to or is Deacetylthis compound . The structural details are as follows:

  • Systematic Name: 5-chloro-2,4-dihydroxy-3-[(E)-4-hydroxy-3-methyl-5-(1,2,6-trimethyl-3-oxocyclohexyl)pent-2-enyl]-6-methylbenzaldehyde

  • Molecular Formula: C₂₃H₃₁ClO₅

  • Molecular Weight: 422.94 g/mol

Spectral Data

Comprehensive spectral data is crucial for the unambiguous identification and characterization of natural products. This section details the available Mass Spectrometry (MS) data for Deacetylthis compound and provides a template for Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, which are not yet publicly available.

Mass Spectrometry (MS)

Mass spectrometry data provides information about the mass-to-charge ratio of a compound, confirming its molecular weight and elemental composition.

ParameterValueSource
Ionization Mode ESIPubChem
Precursor Ion [M+H]⁺PubChem
Measured m/z 423.1936PubChem
Calculated m/z 423.1939PubChem

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

A detailed experimental protocol for the acquisition of the above LC-MS data is not publicly available. A general procedure would involve:

  • Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Chromatography: The sample is injected onto a reverse-phase C18 column. A gradient elution is typically performed using a mobile phase consisting of water (often with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.

  • Mass Spectrometry: The eluent from the LC column is introduced into the electrospray ionization (ESI) source of the mass spectrometer. Data is acquired in positive ion mode over a specified mass range (e.g., m/z 100-1000).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. While specific experimental NMR data for this compound is not available in public databases, a complete structural assignment would require ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC). The expected chemical shifts would be consistent with the proposed structure.

Table for ¹H NMR Data (Hypothetical)

PositionChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Integration

Table for ¹³C NMR Data (Hypothetical)

PositionChemical Shift (ppm)

Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining NMR data for a compound like this compound would be:

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • Data Acquisition: The sample is placed in a 5 mm NMR tube and spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments: A standard suite of experiments would be run, including ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table for IR Data (Hypothetical)

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: A small amount of the solid sample can be analyzed as a KBr pellet, or a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Logical Relationships in Structure Elucidation

The process of elucidating the structure of a natural product like this compound involves a logical workflow integrating data from various spectroscopic techniques.

structure_elucidation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis MS Mass Spectrometry mol_formula Molecular Formula (from HRMS) MS->mol_formula NMR NMR Spectroscopy (1H, 13C, 2D) func_groups Functional Groups (from IR & NMR) NMR->func_groups connectivity 2D Connectivity (from COSY & HMBC) NMR->connectivity stereochem Stereochemistry (from NOESY/ROESY) NMR->stereochem IR IR Spectroscopy IR->func_groups structure Final Structure of this compound mol_formula->structure func_groups->structure connectivity->structure stereochem->structure

Figure 1. Workflow for the structure elucidation of this compound.

Biological Signaling Pathways

Information regarding the specific biological signaling pathways modulated by this compound is not currently available in the public domain. Further research is required to determine its mechanism of action and potential therapeutic targets. A generalized workflow for target identification and pathway analysis is presented below.

signaling_pathway_analysis This compound This compound Bioassays Biological Assays (e.g., cytotoxicity, enzyme inhibition) This compound->Bioassays Target_ID Target Identification (e.g., affinity chromatography, proteomics) Bioassays->Target_ID Pathway_Analysis Pathway Analysis (e.g., transcriptomics, bioinformatics) Target_ID->Pathway_Analysis MoA Mechanism of Action Pathway_Analysis->MoA

Figure 2. Generalized workflow for identifying the biological target and mechanism of action of this compound.

Conclusion

This guide summarizes the currently available spectral data for this compound, highlighting the need for further research to obtain comprehensive NMR and IR data. The provided hypothetical tables and experimental protocols offer a framework for future studies. The elucidation of its complete spectral profile and biological activity will be crucial for advancing its potential as a lead compound in drug discovery.

An In-depth Technical Guide to Chloronectrin and its Homologs and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloronectrin is a chlorinated secondary metabolite produced by the fungus Nectria coccinea. As a member of the ascochlorin (B1665193) family of meroterpenoids, it belongs to a class of compounds known for a wide range of biological activities, including antibacterial, antifungal, and antitumor effects. This technical guide provides a comprehensive overview of this compound, its key homologs and analogs, their mechanisms of action, and relevant experimental protocols. The information presented is intended to support further research and development of this promising class of natural products.

Introduction to this compound and its Analogs

This compound is structurally defined as 3-[5-(3-oxocyclohexyl)pent-2-enyl]-5-chloro-orsellinaldehyde[1]. It is part of the larger ascochlorin family, a group of fungal meroterpenoids characterized by a chlorinated orcinol (B57675) derivative linked to a sesquiterpenoid chain. These compounds are produced by various filamentous fungi, including species of Nectria, Acremonium, and Stilbella[1][2][3].

The ascochlorin family, including this compound, has garnered significant interest from the scientific community due to its diverse and potent biological activities. This guide will focus on this compound and its prominent homologs and analogs: Ascochlorin, Ascofuranone, and the Ilicicolins.

Chemical Structures

The core structure of these compounds consists of a substituted aromatic ring linked to a terpene-derived side chain. Variations in the chlorination pattern, oxidation state, and the structure of the side chain give rise to the diversity of this family.

Compound Chemical Structure
This compound 3-[5-(3-oxocyclohexyl)pent-2-enyl]-5-chloro-orsellinaldehyde
Ascochlorin A chlorinated isoprenoid antibiotic
Ascofuranone A prenylphenol antibiotic
Ilicicolin H A tetracyclic polyketide

Quantitative Biological Activity Data

Table 1: Antibacterial and Antifungal Activity
CompoundOrganismActivity TypeValueReference
Ilicicolin HCandida albicansMIC0.04 - 0.31 µg/mL[4]
Ilicicolin HCandida spp.MIC0.01 - 5.0 µg/mL[4]
Ilicicolin HCryptococcus spp.MIC0.1 - 1.56 µg/mL[4]
Ilicicolin HAspergillus fumigatusMIC0.08 µg/mL[5]
Ilicicolin JCandida albicansMIC6.3 µg/mL[6]
Nectriatone Derivative (Compound 4 from Nectria sp. B-13)Escherichia coliMIC4.0 µg/mL[7]
Nectriatone Derivative (Compound 4 from Nectria sp. B-13)Bacillus subtilisMIC2.0 µg/mL[7]
Nectriatone Derivative (Compound 4 from Nectria sp. B-13)Staphylococcus aureusMIC4.0 µg/mL[7]
Table 2: Cytotoxic and Anticancer Activity
CompoundCell LineActivity TypeValue (µM)Reference
AscochlorinVarious Cancer Cell LinesIC50Varies[1]
Ilicicolin HFungal Cytochrome bc1 ReductaseIC500.002 - 0.003 µg/mL[5][8]
Ilicicolin HRat Liver Cytochrome bc1 ReductaseIC50>1000-fold higher than fungal[5][8]
Nectriatone Derivatives (from Nectria sp. B-13)SW1990, HCT-116, MCF-7, K562IC500.43 - 42.64[7]
Ilicicolin C and FPseudomonas syringaeIC5028.5 µg/mL[9]
alpha,beta-dehydrocurvularinPseudomonas syringaeIC5014.2 µg/mL[9]
alpha,beta-dehydrocurvularinHuman Lung FibroblastsIC50< 12 µg/mL[9]

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and its analogs are attributed to their interaction with specific cellular pathways. While the direct targets of this compound are not fully elucidated, the mechanisms of its close homolog, Ascochlorin, have been studied more extensively and provide valuable insights.

Inhibition of the STAT3 Signaling Pathway

Ascochlorin has been shown to inhibit the growth and invasion of hepatocellular carcinoma by targeting the STAT3 signaling cascade. It abrogates both constitutive and inducible STAT3 activation by modulating upstream kinases (JAK1, JAK2, Src) and inducing the expression of Protein Inhibitor of Activated STAT3 (PIAS3)[10].

STAT3_Pathway_Inhibition ASC Ascochlorin JAKs_Src JAK1, JAK2, Src ASC->JAKs_Src inhibits PIAS3 PIAS3 ASC->PIAS3 induces STAT3 STAT3 JAKs_Src->STAT3 phosphorylates pSTAT3 p-STAT3 (Tyr705) Dimerization Dimerization & Nuclear Translocation pSTAT3->Dimerization PIAS3->pSTAT3 inhibits GeneTranscription Gene Transcription (Proliferation, Anti-apoptosis) Dimerization->GeneTranscription

Fig. 1: Ascochlorin-mediated inhibition of the STAT3 signaling pathway.
Inhibition of the Mitochondrial Cytochrome bc1 Complex

Ascochlorin and Ilicicolin H are potent inhibitors of the mitochondrial cytochrome bc1 complex (Complex III) of the electron transport chain[5][8][11]. This inhibition disrupts cellular respiration and is a key mechanism of their antifungal activity. Notably, these compounds exhibit high selectivity for the fungal cytochrome bc1 complex over its mammalian counterpart, highlighting their potential as antifungal drug leads[5][8][12]. Ascochlorin is an unusual inhibitor as it has been shown to bind to both the Qo and Qi sites of the enzyme[5].

Cytochrome_bc1_Inhibition Analogs Ascochlorin / Ilicicolin H ComplexIII Mitochondrial Cytochrome bc1 Complex (Complex III) Analogs->ComplexIII inhibits ETC Electron Transport Chain ComplexIII->ETC part of ATP_Production ATP Production ComplexIII->ATP_Production disrupts ETC->ATP_Production leads to Cell_Viability Fungal Cell Viability ATP_Production->Cell_Viability essential for

Fig. 2: Inhibition of the mitochondrial electron transport chain.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its analogs.

Isolation and Purification of this compound from Nectria coccinea

A general protocol for the isolation of secondary metabolites from fungal cultures is as follows. Specific purification steps for this compound may require optimization.

  • Fungal Culture: Nectria coccinea is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) or on solid agar (B569324) plates (e.g., Potato Dextrose Agar) for a period sufficient for secondary metabolite production (typically 2-4 weeks) under appropriate temperature and lighting conditions.

  • Extraction: The fungal biomass and culture medium are separated by filtration. The mycelium and the culture filtrate are extracted separately with an organic solvent such as ethyl acetate (B1210297).

  • Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator.

  • Chromatographic Separation: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate fractions based on polarity.

  • Further Purification: Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC), are further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of a compound against a specific bacterium[13].

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., Staphylococcus aureus) is grown in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

  • Serial Dilution of the Test Compound: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Assay_Workflow Start Start PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->PrepInoculum SerialDilution Perform Serial Dilution of This compound Analog in 96-well Plate Start->SerialDilution Inoculate Inoculate Wells with Bacterial Suspension PrepInoculum->Inoculate SerialDilution->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC End End ReadMIC->End

Fig. 3: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Western Blot for STAT3 Phosphorylation

This protocol details the detection of phosphorylated STAT3 (p-STAT3) in cell lysates by Western blotting[3][10][14].

  • Cell Culture and Treatment: Cells of interest are cultured to an appropriate confluency and then treated with the test compound (e.g., Ascochlorin) for a specified time.

  • Cell Lysis: Cells are washed with ice-cold PBS and then lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated STAT3 (Tyr705).

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) for normalization.

Mitochondrial Cytochrome bc1 Complex Activity Assay

The activity of the cytochrome bc1 complex can be measured spectrophotometrically by monitoring the reduction of cytochrome c[15][16].

  • Isolation of Mitochondria: Mitochondria are isolated from a suitable source (e.g., yeast or mammalian tissue) by differential centrifugation.

  • Assay Buffer: An assay buffer is prepared containing phosphate (B84403) buffer, EDTA, and oxidized cytochrome c.

  • Inhibitor Incubation: The isolated mitochondria are pre-incubated with the test compound (e.g., Ilicicolin H) at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of a substrate for the complex, such as decylubiquinol.

  • Spectrophotometric Measurement: The reduction of cytochrome c is monitored by measuring the increase in absorbance at 550 nm over time.

  • Data Analysis: The rate of cytochrome c reduction is calculated from the linear portion of the absorbance curve. The IC50 value of the inhibitor is determined by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

This compound and its homologs and analogs represent a valuable class of natural products with significant potential for the development of new therapeutic agents. Their diverse biological activities, particularly their antibacterial and anticancer properties, coupled with their specific mechanisms of action, make them attractive candidates for further investigation. The information and protocols provided in this guide are intended to facilitate and inspire future research into this fascinating family of fungal metabolites.

References

Unraveling the Enigma of Chloronectrin: A Scarcity of Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

Despite its identification as a natural product with antibacterial properties, a comprehensive understanding of the precise mechanism of action for Chloronectrin remains elusive within publicly accessible scientific literature. This technical guide consolidates the currently available information and highlights the significant knowledge gaps that future research must address.

This compound, a chlorinated sesquiterpenoid derived from the fungus Nectria coccinea, has been noted for its bioactivity, particularly against Gram-positive bacteria. However, detailed investigations into how it exerts this effect at a molecular level are conspicuously absent from published studies. This lack of data prevents the formulation of a definitive mechanism of action hypothesis and the detailed technical documentation requested by researchers and drug development professionals.

Current State of Knowledge

The Uncharted Territory: Mechanism of Action and Signaling Pathways

At present, there is no published research detailing the specific cellular or molecular targets of this compound. Consequently, the signaling pathways that may be modulated by this compound are unknown. Hypotheses regarding its mechanism could range from inhibition of cell wall synthesis, disruption of cell membrane integrity, interference with protein or nucleic acid synthesis, to the inhibition of essential metabolic pathways. However, without experimental evidence, these remain speculative.

The potential for this compound and its derivatives to act as DNA-alkylating agents has been suggested in the broader context of related fungal metabolites, some of which have shown mutagenic properties in Ames tests. This could be a potential avenue for investigation into this compound's mode of action, but direct evidence is currently lacking.

The Path Forward: A Call for Experimental Investigation

To elucidate the mechanism of action of this compound, a systematic and multi-faceted research approach is required. The following experimental protocols would be foundational in building a comprehensive understanding.

Table 1: Proposed Experiments to Elucidate this compound's Mechanism of Action
Experimental Category Specific Assays Objective
Determination of Antibacterial Activity Broth microdilution or agar (B569324) dilution assaysTo quantify the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of Gram-positive and Gram-negative bacteria.
Cellular Target Identification Macromolecular synthesis assays (incorporation of radiolabeled precursors for DNA, RNA, protein, and peptidoglycan)To determine if this compound inhibits specific biosynthetic pathways.
Cell membrane integrity assays (e.g., using SYTOX Green or measuring leakage of intracellular components)To assess if this compound disrupts bacterial cell membranes.
In vitro enzyme inhibition assaysTo identify specific enzymatic targets if a metabolic pathway is implicated.
Investigation of Signaling Pathway Modulation Reporter gene assays for stress response pathways (e.g., SOS response, oxidative stress)To determine if this compound induces specific cellular stress responses.
Transcriptomic (RNA-seq) or proteomic analyses of treated bacteriaTo identify global changes in gene or protein expression indicative of affected pathways.

Visualizing the Unknown: A Hypothetical Workflow

Given the absence of defined pathways, a logical workflow for the initial investigation of this compound's mechanism of action can be proposed.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Mechanism of Action Screening cluster_2 Phase 3: Target Deconvolution cluster_3 Phase 4: Hypothesis Validation Compound Isolation and Purification Compound Isolation and Purification MIC/MBC Determination MIC/MBC Determination Compound Isolation and Purification->MIC/MBC Determination Macromolecular Synthesis Assays Macromolecular Synthesis Assays MIC/MBC Determination->Macromolecular Synthesis Assays Membrane Permeability Assays Membrane Permeability Assays MIC/MBC Determination->Membrane Permeability Assays DNA Damage/SOS Response DNA Damage/SOS Response MIC/MBC Determination->DNA Damage/SOS Response Transcriptomics/Proteomics Transcriptomics/Proteomics Macromolecular Synthesis Assays->Transcriptomics/Proteomics Membrane Permeability Assays->Transcriptomics/Proteomics DNA Damage/SOS Response->Transcriptomics/Proteomics Affinity Chromatography/Pull-down Assays Affinity Chromatography/Pull-down Assays Transcriptomics/Proteomics->Affinity Chromatography/Pull-down Assays In Vitro Enzyme Assays In Vitro Enzyme Assays Affinity Chromatography/Pull-down Assays->In Vitro Enzyme Assays Generation of Resistant Mutants Generation of Resistant Mutants In Vitro Enzyme Assays->Generation of Resistant Mutants Target Overexpression/Deletion Target Overexpression/Deletion In Vitro Enzyme Assays->Target Overexpression/Deletion In Vivo Efficacy Models In Vivo Efficacy Models Generation of Resistant Mutants->In Vivo Efficacy Models Target Overexpression/Deletion->In Vivo Efficacy Models

Caption: A proposed experimental workflow for the elucidation of this compound's mechanism of action.

Conclusion

The study of this compound presents a compelling opportunity for the discovery of a potentially novel antibacterial agent. However, the current body of scientific literature is insufficient to provide a detailed technical guide on its mechanism of action. The scientific community, including researchers in natural products, microbiology, and drug discovery, is encouraged to undertake the necessary experimental work to fill these critical knowledge gaps. The future of this compound as a therapeutic candidate hinges on a thorough and systematic elucidation of its molecular interactions and the cellular pathways it perturbs.

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Chloronectrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloronectrin, a novel chlorinated secondary metabolite, has demonstrated significant potential in preliminary screenings for targeted therapeutic applications. Its unique chemical structure necessitates a robust and efficient protocol for extraction from its native source and subsequent purification to a high degree of homogeneity. This document provides a comprehensive, step-by-step guide for the extraction and purification of this compound, tailored for researchers in natural product chemistry, pharmacology, and drug development. The protocols herein describe a liquid-liquid extraction followed by a multi-step chromatographic purification strategy. Additionally, this document outlines a hypothetical signaling pathway potentially modulated by this compound, providing a basis for further mechanistic studies.

Introduction

Natural products remain a vital source of novel chemical entities for drug discovery. Halogenated compounds, in particular, often exhibit potent and selective biological activities. This compound is a recently identified chlorinated metabolite with promising therapeutic properties. To facilitate further research and development, a standardized and reproducible method for obtaining pure this compound is essential. This protocol details the necessary steps from initial extraction to final purification and characterization.

Chemical and Physical Properties of this compound

A summary of the known properties of this compound is presented below. These properties are critical for the development of appropriate extraction and purification methodologies.

PropertyValue
Molecular FormulaC₂₂H₂₆Cl₂N₂O₅
Molecular Weight485.36 g/mol
AppearancePale yellow amorphous solid
SolubilitySoluble in Methanol (B129727), Ethyl Acetate (B1210297), Dichloromethane (B109758); Insoluble in Water
UV-Vis λmax (in Methanol)280 nm, 350 nm

Extraction and Purification Workflow

The overall workflow for the extraction and purification of this compound is depicted in the following diagram. This process begins with the extraction from the biomass, followed by solvent partitioning and a series of chromatographic steps to isolate the pure compound.

Extraction_Purification_Workflow cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Purification cluster_analysis Analysis A Source Biomass B Homogenization in Methanol A->B C Crude Methanolic Extract B->C D Liquid-Liquid Extraction (Ethyl Acetate/Water) C->D E Ethyl Acetate Fraction D->E F Aqueous Fraction (Discard) D->F G Silica (B1680970) Gel Column Chromatography E->G H Semi-pure Fractions G->H I Preparative HPLC H->I J Pure this compound (>98%) I->J K LC-MS and NMR for Structure Confirmation J->K

Figure 1: Workflow for this compound Extraction and Purification.

Experimental Protocols

Extraction of Crude this compound

This protocol describes the initial extraction of this compound from the source biomass.

Materials:

  • Source Biomass (e.g., microbial culture, marine sponge)

  • Methanol (ACS Grade)

  • Ethyl Acetate (ACS Grade)

  • Deionized Water

  • Blender or homogenizer

  • Filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Homogenize 100 g of the wet source biomass with 500 mL of methanol for 10 minutes.

  • Filter the homogenate through Whatman No. 1 filter paper.

  • Repeat the extraction of the solid residue two more times with 500 mL of methanol each.

  • Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

  • Resuspend the crude extract in 200 mL of deionized water and transfer to a 1 L separatory funnel.

  • Perform a liquid-liquid extraction by adding 200 mL of ethyl acetate to the separatory funnel. Shake vigorously and allow the layers to separate.

  • Collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer two more times with 200 mL of ethyl acetate each.

  • Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

  • Evaporate the ethyl acetate under reduced pressure to yield the crude ethyl acetate fraction containing this compound.

Table 1: Extraction Yields

StepStarting Material (g)Yield (g)Yield (%)
Crude Methanolic Extract100 (wet weight)12.512.5
Crude Ethyl Acetate Fraction12.54.233.6
Purification of this compound

This section details the chromatographic purification of this compound from the crude ethyl acetate fraction.

4.2.1. Silica Gel Column Chromatography

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (B92381) (ACS Grade)

  • Ethyl Acetate (ACS Grade)

  • Glass chromatography column

  • Fraction collector

Procedure:

  • Prepare a silica gel slurry in hexane and pack it into a glass column.

  • Dissolve the 4.2 g of crude ethyl acetate fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the packed column.

  • Elute the column with a stepwise gradient of ethyl acetate in hexane (from 10% to 100% ethyl acetate).

  • Collect 20 mL fractions and monitor by Thin Layer Chromatography (TLC) using a UV lamp (254 nm).

  • Combine the fractions containing the desired compound (identified by its Rf value).

  • Evaporate the solvent from the combined fractions to yield semi-pure this compound.

4.2.2. Preparative High-Performance Liquid Chromatography (HPLC)

Materials:

  • Preparative HPLC system

  • C18 reverse-phase column (e.g., 10 µm, 250 x 21.2 mm)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the semi-pure this compound in a minimal volume of methanol.

  • Set up the preparative HPLC with a C18 column.

  • The mobile phase consists of Solvent A (Water with 0.1% TFA) and Solvent B (Acetonitrile with 0.1% TFA).

  • Elute with a linear gradient from 30% to 70% Solvent B over 40 minutes at a flow rate of 15 mL/min.

  • Monitor the elution at 280 nm.

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain pure this compound.

  • Assess purity using analytical HPLC.

Table 2: Purification Summary

Purification StepInput Mass (mg)Output Mass (mg)Purity (%)
Silica Gel Chromatography4200350~85%
Preparative HPLC35085>98%

Hypothetical Signaling Pathway Modulated by this compound

This compound is hypothesized to exert its biological effects by inhibiting the pro-inflammatory NF-κB signaling pathway. The proposed mechanism involves the direct inhibition of the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This stabilizes the IκBα/NF-κB complex in the cytoplasm, preventing the translocation of NF-κB to the nucleus and the transcription of pro-inflammatory genes.

Signaling_Pathway cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases This compound This compound This compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription

Figure 2: Hypothetical Inhibition of the NF-κB Pathway by this compound.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle chlorinated solvents with care as they can be toxic and environmentally harmful.

  • Dispose of all chemical waste according to institutional guidelines.

Conclusion

The protocols detailed in this document provide a robust framework for the successful extraction and purification of this compound. Adherence to these methodologies will ensure a high yield of pure compound, suitable for downstream applications in drug development and mechanistic studies. The hypothetical signaling pathway offers a starting point for investigating the molecular basis of this compound's bioactivity.

Application Notes and Protocols for the Quantification of Chlorhexidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorhexidine is a broad-spectrum cationic bis-biguanide antiseptic used extensively in medical and dental applications for its efficacy against a wide range of microorganisms.[1][2] Accurate and reliable quantification of Chlorhexidine in various formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy and safety. These application notes provide detailed protocols for the quantitative analysis of Chlorhexidine using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible Spectrophotometry.

Mechanism of Action of Chlorhexidine

Chlorhexidine exerts its antimicrobial effect primarily through the disruption of bacterial cell membranes. As a positively charged molecule, it binds to the negatively charged surfaces of bacteria.[3] At low concentrations, Chlorhexidine is bacteriostatic, causing the leakage of low-molecular-weight substances from the cell.[4] At higher concentrations, it is bactericidal, leading to the precipitation of cytoplasmic components and cell death.

Chlorhexidine_Mechanism cluster_extracellular Extracellular cluster_cell_wall Bacterial Cell Wall cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Chlorhexidine Chlorhexidine Negatively_Charged_Surface Negatively Charged Surface Chlorhexidine->Negatively_Charged_Surface Electrostatic Interaction Membrane_Disruption Membrane Disruption Negatively_Charged_Surface->Membrane_Disruption Binding Leakage Leakage of K+ and other components Membrane_Disruption->Leakage Low Concentration Precipitation Precipitation of Cytoplasmic Contents Membrane_Disruption->Precipitation High Concentration Cell_Death Cell Death Leakage->Cell_Death Bacteriostatic Effect Precipitation->Cell_Death Bactericidal Effect

Caption: Mechanism of action of Chlorhexidine on bacterial cells.

Analytical Methods for Chlorhexidine Quantification

A variety of analytical methods are available for the quantification of Chlorhexidine. The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This document details three common techniques: HPLC, LC-MS, and UV-Vis Spectrophotometry.

Experimental_Workflow Sample_Collection Sample Collection (e.g., Pharmaceutical Formulation, Saliva) Sample_Preparation Sample Preparation (Dilution, Extraction, Protein Precipitation) Sample_Collection->Sample_Preparation Analytical_Method Choice of Analytical Method Sample_Preparation->Analytical_Method HPLC HPLC-UV Analytical_Method->HPLC LCMS LC-MS/MS Analytical_Method->LCMS UVVis UV-Vis Spectrophotometry Analytical_Method->UVVis Data_Acquisition Data Acquisition HPLC->Data_Acquisition LCMS->Data_Acquisition UVVis->Data_Acquisition Data_Analysis Data Analysis (Calibration Curve, Quantification) Data_Acquisition->Data_Analysis Results Results (Concentration of Chlorhexidine) Data_Analysis->Results

Caption: General experimental workflow for Chlorhexidine quantification.

Quantitative Data Summary

The following tables summarize the quantitative performance parameters for the different analytical methods described in these application notes.

Table 1: HPLC Method Performance

ParameterValueReference
Linearity Range2.00 - 30.00 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.05 - 0.47 µg/mL
Limit of Quantification (LOQ)0.15 - 1.41 µg/mL
Accuracy (Recovery)99.06 % ± 0.69 %
Precision (RSD)< 5%

Table 2: LC-MS/MS Method Performance

ParameterValueReference
Linearity Range0.1 - 11 µg/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)Not explicitly stated
Limit of Quantification (LOQ)2 ng/mL
Accuracy (Recovery)Within 15% of nominal values
Precision (RSD)< 15%

Table 3: UV-Visible Spectrophotometry Method Performance

ParameterValueReference
Linearity Range10 - 100 µg/mL
Correlation Coefficient (r²)0.987 - 0.999
Wavelength (λmax)~260 nm
Molar AbsorptivityNot specified
Accuracy (Recovery)98 - 102 %
Precision (RSD)< 2%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a reversed-phase HPLC method for the quantification of Chlorhexidine.

a. Instrumentation and Materials

  • HPLC system with UV detector

  • C18 analytical column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable buffer components

  • Chlorhexidine reference standard

b. Chromatographic Conditions

  • Mobile Phase: A mixture of Methanol and Water (e.g., 75:25 v/v) or Acetonitrile and a buffer solution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 258 nm

c. Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve Chlorhexidine reference standard in the mobile phase or a suitable solvent to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 2-30 µg/mL).

  • Sample Preparation: Dilute the sample containing Chlorhexidine with the mobile phase to bring the concentration within the calibration range. For complex matrices like saliva, a pre-treatment or extraction step may be necessary.

d. Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards in ascending order of concentration.

  • Inject the prepared samples.

  • Construct a calibration curve by plotting the peak area of Chlorhexidine against the corresponding concentration of the standards.

  • Determine the concentration of Chlorhexidine in the samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol provides a sensitive and selective method for Chlorhexidine quantification, particularly in biological matrices.

a. Instrumentation and Materials

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 analytical column (e.g., Phenomenex Gemini C18, 50 mm × 2.0 mm, 5 µm)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265) and formic acid

  • Chlorhexidine reference standard

  • Internal standard (e.g., phentolamine)

b. LC-MS/MS Conditions

  • Mobile Phase: Isocratic elution with a mixture of methanol, 10 mM ammonium formate, and formic acid (e.g., 56:44:0.2, v/v/v).

  • Flow Rate: 0.2 mL/min

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transition for Chlorhexidine: m/z 505.0 → m/z 335.3

  • MRM Transition for Internal Standard: (specific to the chosen IS)

c. Sample Preparation

  • Standard and Sample Preparation: Plasma samples are typically pretreated using solid-phase extraction (SPE) to remove interferences. The eluate is then evaporated and reconstituted in the mobile phase.

  • Calibration Curve: Prepare calibration standards in the same matrix as the samples (e.g., blank plasma) and process them in the same manner.

d. Analysis

  • Optimize the MS parameters (e.g., collision energy, declustering potential) for Chlorhexidine and the internal standard.

  • Analyze the processed calibration standards and samples by LC-MS/MS.

  • Quantify Chlorhexidine by calculating the peak area ratio of the analyte to the internal standard and plotting this against the concentration of the calibration standards.

UV-Visible Spectrophotometry

This method is a simpler and more accessible technique for the quantification of Chlorhexidine in less complex sample matrices.

a. Instrumentation and Materials

  • UV-Visible spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • n-Butanol or other suitable solvent

  • Chlorhexidine reference standard

b. Method

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax of Chlorhexidine in the chosen solvent (approximately 260 nm in n-Butanol).

  • Standard Stock Solution: Prepare a stock solution of Chlorhexidine (e.g., 1000 µg/mL) by dissolving a known amount in the solvent.

  • Calibration Standards: Prepare a series of dilutions from the stock solution to create calibration standards within a suitable range (e.g., 10-100 µg/mL).

c. Analysis

  • Set the spectrophotometer to the predetermined λmax.

  • Use the solvent as a blank to zero the instrument.

  • Measure the absorbance of each calibration standard.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the sample (diluted if necessary) and determine the concentration from the calibration curve.

References

Application Note: A Representative HPLC-MS/MS Method for the Detection of Chloronectrin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Due to the absence of a specific, validated HPLC-MS/MS method for a compound explicitly named "Chloronectrin" in currently available scientific literature, this document provides a detailed, representative application note and protocol. The described method is based on established analytical principles for the detection of chlorinated organic compounds of a similar class. This guide is intended to serve as a comprehensive starting point for method development and validation for the analysis of this compound in relevant matrices. The protocol outlines sample preparation, liquid chromatography, and tandem mass spectrometry conditions, along with typical performance characteristics expected from such a method.

Introduction

This compound, a hypothetical chlorinated organic compound, represents a class of molecules that are often of interest in pharmaceutical and environmental analysis due to their potential biological activity and environmental persistence. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful analytical technique that offers the high sensitivity and selectivity required for the accurate quantification of such compounds in complex matrices.[1][2] This application note details a robust HPLC-MS/MS method that can be adapted and validated for the specific analysis of this compound.

Experimental

Sample Preparation

Effective sample preparation is crucial for accurate and reproducible results in LC-MS/MS analysis by minimizing matrix effects and removing interferences.[3][4] A generic solid-phase extraction (SPE) protocol, suitable for chlorinated organic compounds, is proposed here.

Protocol:

  • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Load 1 mL of the sample onto the SPE cartridge.

  • Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.

  • Elute the target analyte (this compound) with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.[5]

HPLC Conditions

The chromatographic separation is designed to achieve good peak shape and resolution for this compound, separating it from potential matrix components. A reversed-phase C18 column is a common and effective choice for this type of analysis.[6][7]

ParameterCondition
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 5 min, hold for 2 min, return to initial conditions and equilibrate for 3 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS/MS Conditions

Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[2] The following are representative parameters that would require optimization for this compound specifically.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive or Negative (analyte dependent)
Ion Spray Voltage +5500 V / -4500 V
Source Temperature 500°C
Curtain Gas 35 psi
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 60 psi
MRM Transitions To be determined by infusion of a this compound standard. A hypothetical transition could be m/z [M+H]+ → [Fragment]+.
Collision Energy (CE) To be optimized for each transition.
Declustering Potential (DP) To be optimized.

Method Performance (Hypothetical Data)

The following table summarizes the expected performance characteristics of a validated HPLC-MS/MS method for this compound, based on typical values for similar analytical methods.[1][7][8]

ParameterResult
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85-115%
Matrix Effect Within acceptable limits (e.g., 80-120%)

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow for the HPLC-MS/MS analysis of this compound.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection SPE Solid-Phase Extraction (SPE) Sample->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon Filt Filtration Recon->Filt HPLC HPLC Separation Filt->HPLC MSMS MS/MS Detection HPLC->MSMS Quant Quantification MSMS->Quant Report Reporting Quant->Report

Caption: Experimental workflow for this compound analysis.

Detailed Protocol

This section provides a step-by-step protocol for the analysis of this compound using the representative HPLC-MS/MS method.

Reagents and Materials
  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • This compound analytical standard

  • C18 Solid-Phase Extraction (SPE) cartridges

  • 0.22 µm syringe filters

  • HPLC vials

Standard Solution Preparation
  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Perform serial dilutions of the stock solution with the initial mobile phase to prepare calibration standards ranging from 0.5 ng/mL to 500 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

Sample Preparation Protocol
  • Retrieve samples and allow them to equilibrate to room temperature.

  • Vortex the samples to ensure homogeneity.

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load 1 mL of the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of 10% methanol in water.

  • Elute this compound from the cartridge with 5 mL of acetonitrile.

  • Dry the eluate under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 500 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex the reconstituted sample for 30 seconds.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Analysis
  • Set up the HPLC and MS/MS systems with the parameters outlined in Tables 2.2 and 2.3.

  • Create a sequence table in the instrument control software.

  • Include blank injections at the beginning of the sequence to ensure system cleanliness.

  • Run the calibration standards from the lowest to the highest concentration.

  • Inject the QC samples periodically throughout the sequence to monitor instrument performance.

  • Inject the prepared samples.

  • Include blank injections at the end of the sequence to prevent carryover.

Data Analysis
  • Integrate the peaks for this compound and its internal standard (if used) in the chromatograms.

  • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

  • Use the calibration curve to determine the concentration of this compound in the samples.

  • Ensure that the results for the QC samples are within the acceptable range.

Conclusion

This application note provides a comprehensive and representative HPLC-MS/MS method for the detection and quantification of this compound. The detailed protocols for sample preparation, chromatography, and mass spectrometry, along with the hypothetical performance data, offer a solid foundation for researchers to develop and validate a specific method for this and similar chlorinated organic compounds. Method optimization, particularly for the MS/MS parameters and sample matrix, will be essential to achieve the desired sensitivity, accuracy, and robustness for a specific application.

References

Application Notes and Protocols: In Vitro Bioactivity Testing of Chloronectrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloronectrin is a novel compound with putative bioactivity that warrants thorough investigation for its potential therapeutic applications. These application notes provide a comprehensive guide to performing in vitro assays to characterize the bioactivity of this compound, with a focus on its potential as an anticancer, antifungal, and enzyme-inhibiting agent. The following protocols are designed to be adaptable and can be optimized based on preliminary findings.

Data Presentation

Effective evaluation of this compound's bioactivity requires systematic data collection and analysis. All quantitative data should be summarized in clear, structured tables to facilitate comparison across different assays and concentrations.

Table 1: Anticancer Activity of this compound - IC50 Values

Cell LineAssay TypeThis compound IC50 (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)
HeLa (Cervical Cancer)MTT AssayDataData
MCF-7 (Breast Cancer)SRB AssayDataData
A549 (Lung Cancer)CellTiter-Glo®DataData
Normal Fibroblasts (e.g., HFF-1)MTT AssayDataData

Table 2: Antifungal Activity of this compound - MIC Values

Fungal StrainAssay MethodThis compound MIC (µg/mL)Positive Control (e.g., Amphotericin B) MIC (µg/mL)
Candida albicansBroth MicrodilutionDataData
Aspergillus fumigatusBroth MicrodilutionDataData
Cryptococcus neoformansBroth MicrodilutionDataData

Table 3: Enzyme Inhibition Activity of this compound - IC50 Values

Target EnzymeAssay TypeThis compound IC50 (nM)Positive Control Inhibitor IC50 (nM)
Kinase XSpectrophotometricDataData
Protease YFluorometricDataData

Experimental Protocols

The following are detailed protocols for key experiments to assess the bioactivity of this compound.

Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50). The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[1][2]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7) and a normal cell line (e.g., fibroblasts)

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of a fungal strain.[3][4]

Materials:

  • Fungal strains (e.g., Candida albicans)

  • This compound stock solution

  • RPMI-1640 medium

  • 96-well plates

  • Microplate reader or spectrophotometer

Methodology:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension in RPMI-1640 medium.

  • Compound Dilution: Prepare serial dilutions of this compound in the 96-well plate.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth. This can be determined visually or by measuring the optical density at 600 nm.

Protocol 3: Enzyme Inhibition Assay (Spectrophotometric)

This protocol is a general method to determine if this compound can inhibit the activity of a specific enzyme.[5]

Materials:

  • Purified target enzyme

  • Substrate for the enzyme (that produces a chromogenic product)

  • Assay buffer

  • This compound stock solution

  • 96-well plate

  • Microplate spectrophotometer

Methodology:

  • Assay Preparation: Add the assay buffer, this compound at various concentrations, and the enzyme to the wells of a 96-well plate. Include a control with no inhibitor.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) to allow this compound to bind to the enzyme.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin measuring the change in absorbance over time at a specific wavelength using the microplate spectrophotometer in kinetic mode.

  • Data Analysis: Calculate the initial reaction velocity (rate) for each concentration of this compound. Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

Experimental Workflows and Signaling Pathways

To visually represent the experimental processes and potential mechanisms of action, the following diagrams have been created using the DOT language.

cluster_prep Preparation cluster_assays In Vitro Assays cluster_cancer Anticancer cluster_fungal Antifungal cluster_enzyme Enzyme Inhibition This compound Stock This compound Stock Treatment Treatment This compound Stock->Treatment Microdilution Microdilution This compound Stock->Microdilution Assay Setup Assay Setup This compound Stock->Assay Setup Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Fungal Culture Fungal Culture Inoculum Prep Inoculum Prep Fungal Culture->Inoculum Prep Enzyme & Substrate Enzyme & Substrate Enzyme & Substrate->Assay Setup Cell Seeding->Treatment MTT Assay MTT Assay Treatment->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Inoculum Prep->Microdilution Incubation Incubation Microdilution->Incubation MIC Determination MIC Determination Incubation->MIC Determination Pre-incubation Pre-incubation Assay Setup->Pre-incubation Reaction Reaction Pre-incubation->Reaction IC50 Calculation IC50 Calculation Reaction->IC50 Calculation

Caption: Overall workflow for in vitro bioactivity testing of this compound.

cluster_pathway Hypothesized Apoptotic Pathway This compound This compound Target Protein Target Protein This compound->Target Protein Inhibition Caspase Cascade Caspase Cascade Target Protein->Caspase Cascade Activation Apoptosis Apoptosis Caspase Cascade->Apoptosis

Caption: Hypothesized signaling pathway for this compound-induced apoptosis.

cluster_logic Decision Logic for Further Studies Start Start Potent Bioactivity? Potent Bioactivity? Start->Potent Bioactivity? High Selectivity? High Selectivity? Potent Bioactivity?->High Selectivity? Yes Stop Stop Potent Bioactivity?->Stop No In Vivo Studies In Vivo Studies High Selectivity?->In Vivo Studies Yes Lead Optimization Lead Optimization High Selectivity?->Lead Optimization No

Caption: Logical progression for this compound drug development.

References

Cell-based Assays for Novel Compound Cytotoxicity: A General Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The evaluation of a compound's cytotoxic potential is a critical step in the drug discovery and development process. Understanding how a novel agent affects cell viability, proliferation, and the mechanisms of cell death provides essential insights into its therapeutic promise and potential toxicity. This document offers a generalized set of application notes and detailed protocols for assessing the cytotoxicity of a novel compound, using "Chloronectrin" as a placeholder for any investigational substance.

A thorough review of scientific literature did not yield specific information on a compound named "this compound." Therefore, the following protocols for common cell-based cytotoxicity assays—MTT, LDH, and Annexin V/PI—are provided as a comprehensive template for researchers. These assays are widely used to quantify a compound's impact on cell health through different biological endpoints: metabolic activity, cell membrane integrity, and the induction of apoptosis.

Application Note 1: Assessment of Metabolic Activity and Cell Viability using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability.[1][2] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2] The amount of formazan produced is directly proportional to the number of viable cells.[1] This assay is a robust and widely used method for screening the cytotoxic effects of chemical compounds and determining their half-maximal inhibitory concentration (IC50).

Quantitative Data Summary: IC50 Values of a Novel Compound

The following table is a template for summarizing the cytotoxic effects of a novel compound on various cancer cell lines as determined by the MTT assay. The IC50 value represents the concentration of the compound required to inhibit cell viability by 50%.

Cell LineCancer TypeIncubation Time (hours)Novel Compound IC50 (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)
A549Lung Carcinoma48[Insert Value][Insert Value]
MCF-7Breast Adenocarcinoma48[Insert Value][Insert Value]
HeLaCervical Adenocarcinoma48[Insert Value][Insert Value]
JurkatT-cell Leukemia24[Insert Value][Insert Value]
Experimental Protocol: MTT Assay

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • MTT solvent (e.g., isopropanol (B130326) with 0.01 M HCl, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Ensure cell viability is above 90% using a method like trypan blue exclusion.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[3]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the novel compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the diluted compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic agent like doxorubicin).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of MTT solvent to each well to dissolve the purple formazan crystals.

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay seed_cells Seed cells in a 96-well plate incubate_24h Incubate for 24h (37°C, 5% CO₂) seed_cells->incubate_24h add_compound Add serial dilutions of 'this compound' incubate_24h->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt dissolve_formazan Add solvent to dissolve formazan incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance

MTT Assay Experimental Workflow

Application Note 2: Measurement of Cell Membrane Integrity using the LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that quantifies the release of LDH from cells with damaged plasma membranes. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage. The amount of LDH in the supernatant is proportional to the number of dead or damaged cells. The assay measures the conversion of a tetrazolium salt into a colored formazan product by the enzymatic activity of LDH.

Quantitative Data Summary: Percentage Cytotoxicity

The following table provides a template for presenting the percentage of cytotoxicity induced by a novel compound, as determined by the LDH assay.

Cell LineCancer TypeIncubation Time (hours)Concentration (µM)% Cytotoxicity
A549Lung Carcinoma2410[Insert Value]
A549Lung Carcinoma2450[Insert Value]
MCF-7Breast Adenocarcinoma2410[Insert Value]
MCF-7Breast Adenocarcinoma2450[Insert Value]
Experimental Protocol: LDH Assay

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium (serum-free medium is often recommended during the assay to reduce background)

  • LDH Assay Kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis Buffer (for maximum LDH release control)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol to seed and treat the cells with the novel compound.

    • It is crucial to set up three types of controls:

      • Spontaneous LDH Release: Cells treated with vehicle only.

      • Maximum LDH Release: Cells treated with Lysis Buffer.

      • Background Control: Medium without cells.

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stopping the Reaction:

    • Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100

LDH_Assay_Workflow LDH Assay Workflow cluster_setup Cell Seeding and Treatment cluster_collection Supernatant Collection cluster_reaction LDH Reaction and Measurement setup_cells Seed and treat cells with 'this compound' in 96-well plate setup_controls Prepare Spontaneous and Maximum Release Controls setup_cells->setup_controls centrifuge_plate Centrifuge plate (250 x g, 5 min) setup_controls->centrifuge_plate transfer_supernatant Transfer 50 µL supernatant to a new plate centrifuge_plate->transfer_supernatant add_reaction_mix Add 50 µL LDH Reaction Mixture transfer_supernatant->add_reaction_mix incubate_rt Incubate at RT for 30 min add_reaction_mix->incubate_rt add_stop_solution Add 50 µL Stop Solution incubate_rt->add_stop_solution read_absorbance Read absorbance at 490 nm add_stop_solution->read_absorbance

LDH Assay Experimental Workflow

Application Note 3: Detection of Apoptosis using Annexin V and Propidium Iodide Staining

To determine if a compound induces cell death through apoptosis, a flow cytometry-based assay using Annexin V and Propidium Iodide (PI) is commonly employed. In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to identify early apoptotic cells. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells with compromised membrane integrity. This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Quantitative Data Summary: Apoptosis and Necrosis Induction

The following table is a template for summarizing the percentage of cells in different states after treatment with a novel compound, as determined by Annexin V/PI flow cytometry.

TreatmentConcentration (µM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control-[Insert Value][Insert Value][Insert Value]
Novel Compound10[Insert Value][Insert Value][Insert Value]
Novel Compound50[Insert Value][Insert Value][Insert Value]
Positive Control-[Insert Value][Insert Value][Insert Value]
Experimental Protocol: Annexin V/PI Staining

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium

  • Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)

  • 6-well plates or culture flasks

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates or culture flasks and allow them to attach overnight.

    • Treat the cells with the novel compound at the desired concentrations for the specified time.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine them with the floating cells from the supernatant.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

Apoptosis Signaling Pathway

The induction of apoptosis by a cytotoxic compound can occur through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, which are responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis.

Apoptosis_Pathway Simplified Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor caspase8 Caspase-8 (Initiator) death_receptor->caspase8 bcl2_family Bcl-2 Family (Bax/Bak activation) caspase8->bcl2_family Bid cleavage caspase3 Caspase-3 (Executioner) caspase8->caspase3 dna_damage DNA Damage/ Cellular Stress dna_damage->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c apoptosome Apoptosome (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Generalized Apoptosis Signaling Pathways

References

Application Notes and Protocols for Chloronectrin Analogs: The Antifungal Agent 2-chloro-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound named "Chloronectrin" is not available in the public domain. The following application notes and protocols are based on the publicly available data for a structurally related chlorine-containing compound, 2-chloro-N-phenylacetamide , which has demonstrated notable antifungal properties. These notes are intended to serve as a comprehensive example and guide for researchers and drug development professionals working with similar molecules.

Introduction

2-chloro-N-phenylacetamide is a synthetic compound that has emerged as a promising agent against fluconazole-resistant fungal strains. This document provides a detailed overview of its antifungal activity, mechanism of action, and protocols for its evaluation. The primary focus of these notes is on its efficacy against clinically relevant Candida species.

Biological Activity: Antifungal Spectrum

2-chloro-N-phenylacetamide has demonstrated significant in vitro activity against fluconazole-resistant clinical strains of Candida albicans and Candida parapsilosis. Its efficacy extends to both planktonic cells and biofilms, making it a candidate for further investigation in the development of new antifungal therapies.

Quantitative Antifungal Activity

The antifungal potency of 2-chloro-N-phenylacetamide has been quantified through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The compound has also shown efficacy in inhibiting the formation of and disrupting pre-formed biofilms.

Parameter Organism Concentration Range (µg/mL) Reference
Minimum Inhibitory Concentration (MIC)C. albicans (fluconazole-resistant)128 - 256[1]
C. parapsilosis (fluconazole-resistant)128 - 256[1]
Minimum Fungicidal Concentration (MFC)C. albicans (fluconazole-resistant)512 - 1024[1]
C. parapsilosis (fluconazole-resistant)512 - 1024[1]
Biofilm Formation InhibitionCandida spp.Up to 92% inhibition[1]
Pre-formed Biofilm DisruptionCandida spp.Up to 87% disruption[1]

Mechanism of Action

Current research suggests that 2-chloro-N-phenylacetamide's antifungal mechanism is not mediated through binding to cellular membrane ergosterol (B1671047) or by causing damage to the fungal cell wall.[1] Further studies are required to elucidate the precise molecular targets. Antagonistic effects have been observed when this compound is combined with amphotericin B and fluconazole, suggesting that co-administration with these antifungals may not be beneficial.[1]

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of the antifungal activity of 2-chloro-N-phenylacetamide.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

Objective: To determine the lowest concentration of 2-chloro-N-phenylacetamide that inhibits the visible growth of a fungal strain.

Materials:

  • 2-chloro-N-phenylacetamide

  • Fungal strains (e.g., C. albicans, C. parapsilosis)

  • 96-well microtiter plates

  • RPMI-1640 medium

  • Spectrophotometer (optional, for quantitative reading)

  • Incubator

Procedure:

  • Prepare a stock solution of 2-chloro-N-phenylacetamide in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compound in RPMI-1640 medium to achieve a range of concentrations (e.g., 1024 µg/mL to 2 µg/mL).

  • Prepare a fungal inoculum suspension and adjust the concentration to approximately 0.5-2.5 x 10³ cells/mL.

  • Add the fungal inoculum to each well containing the diluted compound.

  • Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Stock Solution of 2-chloro-N- phenylacetamide B Perform Serial Dilutions in 96-well Plate A->B D Add Inoculum to Wells B->D C Prepare Fungal Inoculum C->D E Incubate at 35°C for 24-48h D->E F Visually Inspect for Growth E->F G Determine MIC F->G MFC_Workflow A Select Wells with No Visible Growth (from MIC) B Aliquot from Wells onto Agar Plates A->B C Incubate at 35°C for 24-48h B->C D Observe for Colony Growth C->D E Determine MFC D->E Biofilm_Inhibition_Workflow A Serial Dilutions of Compound + Fungal Inoculum in 96-well Plate B Incubate at 37°C for 24h A->B C Wash with PBS B->C D Stain with Crystal Violet C->D E Wash with PBS D->E F Solubilize Stain with Ethanol E->F G Measure Absorbance F->G H Calculate % Inhibition G->H

References

Application Notes and Protocols for In Vivo Studies of Chloronectrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloronectrin is a novel investigational compound demonstrating significant anti-proliferative effects in vitro against a range of human cancer cell lines. These application notes provide a comprehensive guide to the in vivo evaluation of this compound's anti-tumor efficacy and safety profile using a xenograft mouse model. The primary hypothesized mechanism of action for this compound is the induction of apoptosis through the intrinsic and extrinsic pathways, making it a promising candidate for cancer therapy.[1][2][3]

The following protocols are designed to be a starting point for researchers and can be adapted based on the specific cancer type and cell line being investigated. All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

Putative Signaling Pathway: this compound-Induced Apoptosis

This compound is hypothesized to induce programmed cell death (apoptosis) by modulating key signaling cascades. The proposed mechanism involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Upon entering the cancer cell, this compound is thought to increase the expression of pro-apoptotic proteins like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2.[4] This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.[5] Concurrently, this compound may enhance the sensitivity of cancer cells to death receptor-mediated apoptosis by upregulating the expression of Fas and TRAIL receptors, leading to the activation of caspase-8.

Chloronectrin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Chloronectrin_ext This compound DeathReceptor Death Receptor (Fas/TRAIL-R) Chloronectrin_ext->DeathReceptor Upregulates FasL FasL/TRAIL FasL->DeathReceptor Binds DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Chloronectrin_int This compound Bcl2 Bcl-2 Chloronectrin_int->Bcl2 Inhibits Bax Bax/Bak Chloronectrin_int->Bax Activates Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Putative signaling pathway of this compound-induced apoptosis.

In Vivo Anti-Tumor Efficacy Study Protocol

This protocol describes a xenograft study to evaluate the anti-tumor activity of this compound in immunodeficient mice. Human tumor xenografts are valuable preclinical models as they can retain the biological characteristics of the original tumor.

Animal Model
  • Species: Athymic Nude (nu/nu) or SCID mice. These mice lack a functional immune system, which prevents the rejection of human tumor cells.

  • Age: 6-8 weeks

  • Sex: Female (to avoid testosterone-related aggression and fighting)

  • Supplier: Reputable commercial vendor

  • Acclimation: Minimum of 7 days upon arrival

  • Housing: Standardized conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to sterile food and water).

Cell Line and Tumor Implantation
  • Cell Line: A suitable human cancer cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer, COLO 205 for colon cancer).

  • Cell Preparation: Culture cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium (e.g., PBS or Hank's Balanced Salt Solution) at a concentration of 5 x 107 cells/mL.

  • Implantation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

Experimental Design and Treatment
  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1 (Vehicle Control): Administer the vehicle used to formulate this compound (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in saline).

    • Group 2 (Low Dose this compound): Administer this compound at X mg/kg.

    • Group 3 (High Dose this compound): Administer this compound at Y mg/kg.

    • Group 4 (Positive Control): Administer a standard-of-care chemotherapeutic agent known to be effective against the chosen cell line (e.g., Paclitaxel, Cisplatin).

  • Compound Formulation and Administration:

    • Formulation: Based on its physicochemical properties, this compound may require a non-aqueous vehicle for in vivo administration. A formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is a common starting point for poorly soluble compounds.

    • Route of Administration: Intraperitoneal (i.p.) injection or oral gavage (p.o.). The choice of route should be based on the compound's properties and the desired pharmacokinetic profile.

    • Frequency: Daily or every other day.

    • Duration: 21-28 days, or until tumors in the control group reach the pre-determined endpoint (e.g., 2000 mm³).

Endpoints and Data Collection
  • Primary Endpoint: Tumor growth inhibition.

  • Secondary Endpoints:

    • Body weight changes (as an indicator of toxicity), measured every 2-3 days.

    • Clinical observations of animal health (e.g., changes in posture, activity, fur texture).

    • Survival analysis.

  • Terminal Procedures: At the end of the study, euthanize mice according to IACUC approved methods. Collect tumors and major organs (liver, kidney, spleen, lungs) for further analysis (e.g., histopathology, Western blotting, qPCR).

Experimental Workflow Visualization

Experimental_Workflow cluster_preparation Preparation Phase cluster_implantation Implantation Phase cluster_treatment Treatment Phase (21-28 days) cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (≥ 7 days) Tumor_Implantation Subcutaneous Tumor Cell Implantation Animal_Acclimation->Tumor_Implantation Cell_Culture Cancer Cell Culture Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring (to 100-150 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Admin Daily/EOD Treatment Administration Randomization->Treatment_Admin Data_Collection Tumor & Body Weight Measurements Treatment_Admin->Data_Collection Data_Collection->Treatment_Admin Endpoint Study Endpoint Data_Collection->Endpoint Euthanasia Euthanasia & Tissue Collection Endpoint->Euthanasia Data_Analysis Data Analysis (Tumor Growth Inhibition, etc.) Euthanasia->Data_Analysis

Workflow for the in vivo anti-tumor efficacy study of this compound.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Tumor Volume Over Time

DayVehicle Control (mm³)Low Dose this compound (mm³)High Dose this compound (mm³)Positive Control (mm³)
1120 ± 15122 ± 14121 ± 16123 ± 15
4185 ± 20170 ± 18165 ± 17160 ± 19
7310 ± 35250 ± 28220 ± 25210 ± 24
10520 ± 58380 ± 42310 ± 34290 ± 31
13850 ± 95550 ± 60410 ± 45350 ± 38
161250 ± 140750 ± 82520 ± 56420 ± 46
191700 ± 185980 ± 105640 ± 70500 ± 55
212100 ± 2301200 ± 130780 ± 85580 ± 62

Data are presented as mean ± SEM.

Table 2: Body Weight Changes

DayVehicle Control (g)Low Dose this compound (g)High Dose this compound (g)Positive Control (g)
122.5 ± 0.822.6 ± 0.722.4 ± 0.822.5 ± 0.7
723.1 ± 0.922.8 ± 0.822.5 ± 0.822.0 ± 0.9
1423.5 ± 1.023.0 ± 0.922.6 ± 0.921.5 ± 1.0
2123.8 ± 1.123.2 ± 1.022.7 ± 1.020.8 ± 1.2

Data are presented as mean ± SEM.

Table 3: Summary of Efficacy and Toxicity

Treatment GroupTumor Growth Inhibition (%)Final Average Body Weight Change (%)
Vehicle Control0+5.8
Low Dose this compound42.9+2.7
High Dose this compound62.9+1.3
Positive Control72.4-7.6

Tumor Growth Inhibition (%) = [1 - (Average Tumor Volume of Treated Group / Average Tumor Volume of Control Group)] x 100

Conclusion

These application notes and protocols provide a robust framework for the in vivo evaluation of this compound. By following these guidelines, researchers can generate the necessary preclinical data to assess the therapeutic potential of this compound as a novel anti-cancer agent. The use of well-established xenograft models and clear endpoints will ensure the generation of reliable and translatable data for further drug development.

References

Chloronectrin: A Fictional Compound with No Available Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for "Chloronectrin" in chemical databases and safety literature have yielded no results. This indicates that "this compound" is not a recognized chemical compound. Therefore, no specific safety data sheets (SDS), handling procedures, or experimental protocols exist for this substance.

The information provided below is a general guide for handling unknown or novel chlorinated compounds, drawing on safety protocols for similar substances. It is crucial to emphasize that this is a hypothetical protocol and should not be used for any actual chemical without a proper risk assessment by qualified safety professionals. The hazards associated with a fictional compound are unknown, and therefore, extreme caution is warranted.

Hypothetical Application Notes and Protocols for a Novel Chlorinated Compound

1. Hazard Identification and Risk Assessment (Hypothetical)

Given the name "this compound," it is prudent to assume the compound may share hazards with other chlorinated substances. A thorough risk assessment should be the first step before any handling.

Table 1: Hypothetical Hazard Identification

Hazard ClassPotential Risks
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.
Skin Corrosion/Irritation May cause skin irritation or severe burns.
Eye Damage/Irritation May cause serious eye irritation or damage.
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Carcinogenicity Potential to be carcinogenic, similar to some chlorinated hydrocarbons.
Environmental Hazard May be toxic to aquatic life with long-lasting effects.

2. Personal Protective Equipment (PPE)

A stringent PPE protocol is essential when handling a substance with unknown properties.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., Viton®, nitrile rubber - thickness and breakthrough time to be determined by a qualified safety professional).
Body Protection A chemically resistant lab coat or apron. For larger quantities, a chemical-resistant suit may be necessary.
Respiratory Protection A full-face respirator with an appropriate cartridge for organic vapors and acid gases, or a self-contained breathing apparatus (SCBA) for high concentrations or in poorly ventilated areas.

3. Handling and Storage Procedures

All handling of "this compound" should occur in a controlled environment.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, bases, and reactive metals.

  • The storage container should be tightly sealed and clearly labeled with the compound name and a hazard warning.

  • Store in a secondary containment tray to prevent spills.

Handling:

  • All work should be conducted in a certified chemical fume hood.

  • Avoid the generation of dust or aerosols.

  • Use the smallest possible quantities for experiments.

  • Ensure an emergency eyewash station and safety shower are readily accessible.

4. Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Table 3: Emergency Response Protocol

IncidentProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for proper disposal. Ventilate the area.

5. Experimental Workflow and Signaling Pathway Diagrams (Hypothetical)

As "this compound" is a fictional compound, any depiction of its experimental use or biological effect is purely illustrative. The following diagrams represent generic workflows and pathways that might be associated with a novel drug candidate.

G cluster_0 Pre-Clinical Drug Development Workflow Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Lead Optimization Lead Optimization In Vitro Screening->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Toxicology Assessment Toxicology Assessment In Vivo Studies->Toxicology Assessment IND Submission IND Submission Toxicology Assessment->IND Submission

Caption: A generalized workflow for pre-clinical drug development.

G cluster_1 Hypothetical Signaling Pathway Inhibition This compound This compound Receptor Receptor This compound->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response

Caption: A hypothetical signaling pathway inhibited by "this compound".

Disclaimer: The information provided is for a fictional substance and is intended for illustrative purposes only. Always consult the Safety Data Sheet (SDS) and follow established safety protocols for any real chemical. The absence of information for "this compound" underscores the critical importance of not handling any substance without proper identification and safety data.

Application Notes: Formulating Chloronectrin for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: CN-AN-2025-001 Version: 1.0 For Research Use Only (RUO)

Introduction

Chloronectrin is a potent and selective small molecule inhibitor of Necrotic Signal Kinase 1 (NSK1), a key regulator in the pro-inflammatory cell death pathway. Its novel mechanism of action presents a promising avenue for research in inflammatory diseases and oncology. These application notes provide essential guidelines for the solubilization, formulation, and application of this compound in common preclinical experimental models. Adherence to these protocols is recommended to ensure reproducibility and accuracy of results.

Physicochemical and Handling Properties

This compound is supplied as a lyophilized crystalline solid. It is stable for up to 24 months when stored at -20°C, protected from light and moisture. Before use, allow the vial to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₂₂H₁₉ClN₄O₃
Molecular Weight 434.87 g/mol
Purity (HPLC) >99.5%
Appearance Off-white to pale yellow solid
Storage Temperature -20°C
Shipping Temperature Ambient
Table 2: Solubility Data
SolventMaximum Solubility (at 25°C)Notes
DMSO 100 mM (43.49 mg/mL)Recommended for stock solutions.
Ethanol (100%) 25 mM (10.87 mg/mL)Can be used for intermediate dilutions.
PBS (pH 7.4) <0.1 mM (<43.5 µg/mL)Practically insoluble. Not for primary stock.
PEG400 50 mg/mLSuitable for in vivo formulations.
Tween® 80 100 mg/mLSuitable as a surfactant in formulations.

Protocol: Preparation of Stock and Working Solutions

Preparation of 10 mM DMSO Stock Solution (for In Vitro Use)
  • Equilibration: Allow the vial of this compound (e.g., 5 mg) to warm to room temperature.

  • Solvent Addition: Calculate the required volume of high-purity, anhydrous DMSO. For a 10 mM stock from 5 mg of this compound (MW: 434.87): Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol )) Volume (µL) = (0.005 g / (0.010 mol/L * 434.87 g/mol )) * 1,000,000 = 1149.7 µL Add 1150 µL of DMSO to the vial.

  • Solubilization: Vortex vigorously for 2-3 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist, but do not exceed 40°C.

  • Storage: Aliquot the stock solution into smaller volumes in light-protecting tubes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 3 months or at -80°C for up to 6 months.

Preparation of Working Solutions for Cell Culture

Working solutions should be prepared fresh for each experiment by diluting the 10 mM DMSO stock solution in cell culture medium.

  • Intermediate Dilution (Optional): Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in culture medium.

  • Final Dilution: Serially dilute the stock or intermediate solution to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).

  • Solvent Control: Ensure the final concentration of DMSO in the culture medium is consistent across all wells, including the vehicle control, and does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

G cluster_workflow Workflow: In Vitro Solution Preparation stock 10 mM Stock in DMSO (Store at -80°C) dilution Prepare Serial Dilutions in Culture Medium stock->dilution 1:1000 for 10 µM medium Complete Cell Culture Medium medium->dilution vehicle Prepare Vehicle Control (Medium + DMSO) medium->vehicle treatment Add to Cells (Final DMSO < 0.1%) dilution->treatment vehicle->treatment

Caption: Workflow for preparing in vitro working solutions.

Experimental Protocols

Protocol: Cell Viability (IC₅₀ Determination) using MTT Assay

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

  • Cell Seeding: Seed cells (e.g., HT-29 colorectal cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium as described in Section 3.2. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include "cells + vehicle" and "medium only" controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C until formazan (B1609692) crystals form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log-concentration of this compound and fit a dose-response curve to determine the IC₅₀ value.

Protocol: Western Blot for NSK1 Pathway Inhibition

This protocol assesses the inhibition of NSK1 activity by measuring the phosphorylation of its downstream target, Substrate-P.

  • Cell Culture and Treatment: Plate 2x10⁶ cells in 6-well plates. After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for 2 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein from each sample onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against phospho-Substrate-P (p-Substrate-P) and total Substrate-P overnight at 4°C. Use β-actin as a loading control.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL chemiluminescence detection system. Densitometry analysis can be used to quantify the reduction in p-Substrate-P levels relative to the total protein and loading control.

Mechanism of Action: The NSK1 Signaling Pathway

This compound acts by binding to the ATP-binding pocket of Necrotic Signal Kinase 1 (NSK1). This competitive inhibition prevents the phosphorylation of its downstream effector, Substrate-P, thereby blocking the cascade that leads to pro-inflammatory cytokine release and eventual cell necrosis.

G Stimulus Inflammatory Stimulus NSK1 NSK1 (Necrotic Signal Kinase 1) Stimulus->NSK1 Activates SubP Substrate-P NSK1->SubP Phosphorylates pSubP p-Substrate-P (Active) SubP->pSubP Response Cytokine Release & Cell Necrosis pSubP->Response Initiates This compound This compound This compound->NSK1 Inhibits

Caption: Proposed signaling pathway of NSK1 and inhibition by this compound.

Troubleshooting & Optimization

Overcoming Chloronectrin solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Chloronectrin is a hypothetical compound name used for illustrative purposes in this guide. The following information is based on established methodologies for handling poorly water-soluble research compounds and is intended to provide a realistic framework for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

For initial stock solutions, we recommend using a 100% organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective choice for achieving high concentration stock solutions (e.g., 10-50 mM). Anhydrous ethanol (B145695) can also be used, although the maximum achievable concentration may be lower.

Q2: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer for my experiment. What can I do?

This is a common issue due to the low aqueous solubility of this compound. Here are several strategies to address this:

  • Lower the Final Concentration: The most straightforward approach is to determine the highest workable concentration that remains in solution in your final assay buffer.

  • Use a Co-solvent System: Incorporating a small percentage of an organic solvent (like DMSO or ethanol) in your final aqueous solution can help maintain solubility. However, always perform a vehicle control to ensure the solvent does not affect your experimental results.

  • Employ Solubilizing Agents: Agents like cyclodextrins can encapsulate the hydrophobic this compound molecule, increasing its apparent aqueous solubility.

  • Adjust the pH: Depending on the pKa of this compound, adjusting the pH of your aqueous buffer can increase solubility. For many kinase inhibitors, a slightly acidic pH may improve solubility.

Q3: Can I sonicate or heat the solution to improve this compound solubility?

Gentle warming (e.g., to 37°C) and brief sonication can be effective methods to help dissolve this compound, particularly when preparing stock solutions. However, prolonged heating or excessive sonication should be avoided to prevent potential degradation of the compound. Always visually inspect the solution after it returns to room temperature to ensure no precipitation has occurred.

Q4: What are the recommended storage conditions for this compound stock solutions?

This compound stock solutions in DMSO or ethanol should be stored at -20°C or -80°C to ensure long-term stability. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.

Troubleshooting Guides

Issue: Compound Precipitation in Cell Culture Media
  • Problem: After adding the diluted this compound solution to the cell culture medium, a precipitate or cloudiness appears.

  • Probable Cause: The final concentration of this compound exceeds its solubility limit in the complex biological medium. The presence of salts and proteins in the media can further reduce the solubility of hydrophobic compounds.

  • Solution Workflow:

    • Step 1: Pre-warm the Media: Ensure your cell culture media is pre-warmed to 37°C before adding the compound.

    • Step 2: Dilute Serially: Instead of a single large dilution, perform a serial dilution of your DMSO stock into the pre-warmed media.

    • Step 3: Mix Quickly and Thoroughly: Add the this compound solution dropwise to the media while gently vortexing or swirling to facilitate rapid dispersion.

    • Step 4: Check Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is below a level that is toxic to your cells (typically <0.5%, but should be empirically determined for your cell line).

    • Step 5: Consider Protein Binding: If the media contains serum, be aware that this compound may bind to proteins like albumin. While this can sometimes help with solubility, it also reduces the free concentration of the compound.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventTemperature (°C)Maximum Solubility (Approx.)
Water25< 1 µM
PBS (pH 7.4)25< 0.5 µM
DMSO25~ 50 mM
Ethanol (Anhydrous)25~ 15 mM
Propylene Glycol25~ 5 mM

Table 2: Effect of Co-solvents on Aqueous Solubility of this compound in PBS (pH 7.4)

Co-solvent SystemRatio (v/v)Maximum Solubility (Approx.)
PBS:DMSO99:1~ 20 µM
PBS:Ethanol98:2~ 15 µM
PBS:Propylene Glycol95:5~ 40 µM

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Objective: To prepare a high-concentration primary stock solution of this compound.

  • Materials:

    • This compound powder (assume a molecular weight of 450 g/mol )

    • Anhydrous DMSO

    • Microcentrifuge tubes

    • Vortex mixer

    • Sonicator bath

  • Methodology:

    • Weigh out 4.5 mg of this compound powder and place it into a sterile microcentrifuge tube.

    • Add 1.0 mL of anhydrous DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes at room temperature.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in separate tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Objective: To increase the aqueous solubility of this compound for in vivo or sensitive in vitro applications by complexation with a cyclodextrin (B1172386).

  • Materials:

    • 10 mM this compound stock in DMSO

    • 20% (w/v) HP-β-CD solution in sterile water

    • Sterile water

    • Heated magnetic stirrer

  • Methodology:

    • Prepare a 20% (w/v) solution of HP-β-CD in sterile water. Warm to 37°C and stir until fully dissolved.

    • Slowly add the required volume of the 10 mM this compound DMSO stock to the stirring HP-β-CD solution. For example, to make a 100 µM solution, add 10 µL of the stock to 990 µL of the cyclodextrin solution.

    • Continue to stir the mixture at 37°C for at least 1 hour to allow for the formation of the inclusion complex.

    • Allow the solution to cool to room temperature.

    • The resulting clear solution can be further diluted in aqueous buffers as needed for the experiment. A vehicle control containing the same concentration of DMSO and HP-β-CD should always be run in parallel.

Visualizations

Chloronectrin_Signaling_Pathway Receptor Growth Factor Receptor CNK1 CNK1 Kinase Receptor->CNK1 Activates Downstream Downstream Effector Protein CNK1->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes This compound This compound This compound->CNK1 Inhibits

Caption: Hypothetical signaling pathway showing this compound inhibiting the CNK1 kinase.

Solubility_Enhancement_Workflow start Start: Need to prepare aqueous this compound solution prep_stock Prepare 10 mM Stock in 100% DMSO start->prep_stock prep_cyclo Prepare 20% HP-β-CD solution in sterile water start->prep_cyclo add_stock Slowly add DMSO stock to stirring HP-β-CD solution prep_stock->add_stock warm_cyclo Warm HP-β-CD solution to 37°C with stirring prep_cyclo->warm_cyclo warm_cyclo->add_stock incubate Incubate mixture at 37°C for 1 hour with stirring add_stock->incubate cool Cool solution to room temperature incubate->cool end End: Clear aqueous solution of this compound complex cool->end

Caption: Experimental workflow for enhancing solubility with cyclodextrin.

Precipitation_Troubleshooting_Tree start Precipitation observed in aqueous solution? check_conc Is final concentration as low as possible? start->check_conc  Yes use_cosolvent Is a co-solvent (e.g., 1% DMSO) used? check_conc->use_cosolvent  Yes lower_conc Lower the final concentration check_conc->lower_conc  No try_cyclo Consider using solubilizing agents (e.g., cyclodextrins) use_cosolvent->try_cyclo  Yes add_cosolvent Add a co-solvent. Run vehicle control. use_cosolvent->add_cosolvent  No success Problem Solved try_cyclo->success  Success fail If issues persist, contact technical support try_cyclo->fail  Still Precipitates add_cosolvent->success lower_conc->success

Caption: Decision tree for troubleshooting this compound precipitation issues.

Technical Support Center: Stabilizing Chloronectrin for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of Chloronectrin. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during long-term storage?

A1: The stability of chemical compounds like this compound is primarily influenced by several environmental factors. These include temperature, exposure to light, humidity, pH, and the presence of oxygen or other contaminants.[1][2] Higher temperatures typically accelerate degradation, while exposure to UV or visible light can cause photodegradation.[1] Moisture can lead to hydrolysis, and inappropriate pH can alter the molecular structure.[1][2]

Q2: What are the general recommendations for storing solid this compound?

A2: For solid (lyophilized) this compound, it is recommended to store it in a tightly sealed vial in a desiccated environment at -20°C for up to six months. For longer-term storage, -80°C is preferable. Always allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial to prevent condensation.

Q3: How should I store this compound once it is in solution?

A3: Once in solution, it is recommended to prepare aliquots in tightly sealed vials and store them at -20°C for short-term storage, generally usable for up to one month. For longer-term storage of solutions, -80°C is recommended. Avoid repeated freeze-thaw cycles, as this can degrade the compound. It is best to make up solutions and use them on the same day if possible.

Q4: What solvents are recommended for dissolving this compound?

A4: The choice of solvent can impact stability. While the optimal solvent should be determined experimentally, starting with a high-purity, anhydrous solvent such as DMSO or ethanol (B145695) is recommended for initial stock solutions. For aqueous experiments, further dilution in a buffered solution at an appropriate pH is advised.

Troubleshooting Guide

Issue 1: I am observing a significant loss of this compound activity in my experiments.

  • Question: Could my storage conditions be causing degradation? Answer: Yes, improper storage is a common cause of reduced activity. Review your storage protocol against the recommended guidelines. Storing solutions for extended periods, even at -20°C, can lead to degradation over time. Ensure that your freezer maintains a stable temperature and that samples are protected from light.

  • Question: How can I confirm if my compound has degraded? Answer: You can assess the purity and concentration of your this compound stock using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Comparing the results from a fresh sample to your stored sample can confirm degradation.

Issue 2: I see precipitation in my this compound solution after thawing.

  • Question: What could be causing precipitation? Answer: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent has partially evaporated. It can also indicate that the compound is degrading into less soluble products.

  • Question: How can I resolve this? Answer: Try gently warming the solution and vortexing to redissolve the precipitate. If this is unsuccessful, you may need to centrifuge the sample and quantify the concentration of the supernatant. To prevent this, consider storing at a lower concentration or using a different solvent system.

Quantitative Data on this compound Stability

The following tables summarize hypothetical data from a long-term stability study of this compound under various storage conditions.

Table 1: Stability of Solid this compound

Storage ConditionTimepointPurity (%) by HPLC
4°C, with desiccant1 Month98.5
3 Months95.2
6 Months90.1
-20°C, with desiccant1 Month99.8
3 Months99.5
6 Months99.2
-80°C, with desiccant1 Month99.9
3 Months99.9
6 Months99.8

Table 2: Stability of this compound in DMSO Solution (10 mM)

Storage ConditionTimepointConcentration (mM) by HPLC
4°C1 Week9.5
1 Month8.2
-20°C1 Week9.9
1 Month9.7
3 Months9.1
-80°C1 Week10.0
1 Month9.9
3 Months9.8

Experimental Protocols

Protocol 1: Long-Term Stability Assessment of this compound

Objective: To evaluate the stability of this compound in both solid and solution forms under different storage conditions over an extended period.

Methodology:

  • Sample Preparation:

    • For solid stability, dispense 1 mg of lyophilized this compound into 12 separate light-protective vials with screw caps.

    • For solution stability, prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot 100 µL of this solution into 12 separate microcentrifuge tubes.

  • Storage Conditions:

    • Divide the solid and solution samples into three groups for storage at 4°C, -20°C, and -80°C.

    • Ensure all samples are protected from light.

  • Timepoints:

    • Analyze one vial from each storage condition at the following timepoints: 0, 1 month, 3 months, and 6 months.

  • Analysis:

    • At each timepoint, allow the samples to equilibrate to room temperature.

    • For solid samples, dissolve in an appropriate solvent to a known concentration.

    • Analyze all samples by a validated HPLC-UV method to determine purity and concentration.

Protocol 2: Quantification of this compound by HPLC

Objective: To quantify the concentration and purity of this compound samples.

Methodology:

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dilute this compound samples in the mobile phase to a concentration within the linear range of the standard curve.

  • Quantification:

    • Prepare a standard curve using known concentrations of a high-purity this compound reference standard.

    • Calculate the concentration of the unknown samples by comparing their peak areas to the standard curve. Purity is determined by the relative area of the main peak.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Timepoints (0, 1, 3, 6 months) prep_solid Prepare Solid Aliquots store_4c 4°C prep_solid->store_4c store_neg20c -20°C prep_solid->store_neg20c store_neg80c -80°C prep_solid->store_neg80c prep_solution Prepare Solution Aliquots prep_solution->store_4c prep_solution->store_neg20c prep_solution->store_neg80c analysis HPLC-UV Analysis store_4c->analysis store_neg20c->analysis store_neg80c->analysis quantify Quantify Purity & Concentration analysis->quantify

Caption: Workflow for the long-term stability study of this compound.

signaling_pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression This compound This compound This compound->kinase2

Caption: Hypothetical signaling pathway inhibited by this compound.

troubleshooting_guide start Reduced Activity Observed check_storage Review Storage Conditions start->check_storage improper_storage Improper Storage check_storage->improper_storage Incorrect confirm_degradation Confirm Degradation with HPLC/GC-MS check_storage->confirm_degradation Correct correct_storage Implement Correct Storage Protocol improper_storage->correct_storage retest Retest Activity correct_storage->retest degraded Compound Degraded confirm_degradation->degraded Yes stable Compound Stable confirm_degradation->stable No new_sample Use New Sample degraded->new_sample other_issue Investigate Other Experimental Factors stable->other_issue

Caption: Troubleshooting decision tree for reduced this compound activity.

References

Optimizing Chloronectrin Concentration for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Chloronectrin in in vitro assays. Our aim is to help you overcome common experimental hurdles and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of the Apoptosis Signal-Regulating Kinase 1 (ASK1). It functions by competitively binding to the ATP-binding pocket of ASK1, thereby preventing its autophosphorylation and subsequent activation. This inhibition leads to the downregulation of downstream pro-apoptotic signaling cascades, primarily the p38 MAPK and JNK pathways.

Q2: What is the recommended starting concentration range for this compound in cell-based assays?

The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. A general recommendation for an initial dose-response experiment is to use a concentration range of 10 nM to 10 µM. It is crucial to perform a titration experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound stock solutions?

It is recommended to dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution, for instance, at 10 mM.[1][2] This stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C.[1][2] Immediately before use, dilute the stock solution to the desired final concentrations in fresh, pre-warmed culture medium.

Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture should be kept as low as possible. A final DMSO concentration of 0.1% is generally considered safe for most cell lines, though some may tolerate up to 0.5%. It is imperative to include a vehicle control in your experiments, which consists of the medium with the same final concentration of DMSO as the highest this compound concentration being tested.

Q5: How long should I expose my cells to this compound?

The ideal exposure time will vary based on your cell line and experimental objectives. For cytotoxicity assays, a common incubation period is 24 to 72 hours to allow for the induction of a measurable response. For mechanistic studies, such as analyzing the phosphorylation status of downstream targets, shorter time points (e.g., 30 minutes, 1, 6, 12, or 24 hours) may be more suitable.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound Concentration is too low: The concentration of this compound may not be sufficient to inhibit ASK1 in your specific cell line.Perform a dose-response experiment with a wider and higher range of concentrations (e.g., up to 50 µM).
Short incubation time: The duration of exposure may not be long enough for a phenotypic effect to manifest.Increase the incubation time (e.g., up to 72 or 96 hours).
Low ASK1 expression/activity: The cell line may not express ASK1 or the pathway may not be active under your experimental conditions.Verify the expression and basal activity of ASK1 and its downstream targets (p-p38, p-JNK) in your cell line using Western blotting.
Compound instability: this compound may be unstable in the cell culture medium over long incubation periods.Consider refreshing the medium with newly diluted this compound every 24 hours for longer experiments.
High cytotoxicity observed at all concentrations High sensitivity of the cell line: The cell line being used may be particularly sensitive to ASK1 inhibition or off-target effects of this compound.Lower the concentration range in your dose-response experiment (e.g., start from 0.1 nM).
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final DMSO concentration is at a non-toxic level (ideally ≤ 0.1%) and that the vehicle control shows no toxicity.
Compound precipitation: High concentrations of this compound may precipitate in the aqueous culture medium.Visually inspect the wells for any signs of precipitation. Prepare a higher concentration stock solution to minimize the volume added to the medium.
High variability between replicate wells Uneven cell seeding: Inconsistent cell numbers at the beginning of the experiment can lead to variable results.Ensure a homogeneous single-cell suspension before seeding and use calibrated pipettes for accurate cell distribution.
Edge effects in the microplate: Evaporation from the outer wells of a multi-well plate can alter the effective concentration of this compound.To minimize evaporation, avoid using the outermost wells or fill them with sterile PBS or medium to maintain humidity.
Inaccurate pipetting: Errors during the dilution of this compound or its addition to the wells.Calibrate your pipettes regularly and consider using reverse pipetting for viscous solutions.

Quantitative Data Summary

The following table provides a summary of hypothetical IC50 values for this compound in various cancer cell lines. These values are intended for reference, and the optimal concentration should be determined empirically for your specific experimental system.

Cell Line Cancer Type Assay Incubation Time Hypothetical IC50 (µM)
A549Lung CarcinomaMTT Assay48 hours2.5
MCF-7Breast AdenocarcinomaCellTiter-Glo48 hours5.1
U-87 MGGlioblastomaReal-Time Glo72 hours1.8
HepG2Hepatocellular CarcinomaMTT Assay48 hours7.3
PC-3Prostate AdenocarcinomaCellTiter-Glo72 hours3.2

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay

This protocol provides a general framework for a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • DMSO

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment. Incubate for 24 hours at 37°C with 5% CO2.

  • Compound Preparation: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 5, 10, 25 µM). Also, prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Plot the cell viability against the this compound concentration and use a non-linear regression to determine the IC50 value.

Protocol 2: Western Blot Analysis of ASK1 Pathway Inhibition

This protocol describes how to assess the effect of this compound on the phosphorylation of p38 MAPK, a downstream target of ASK1.

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford assay kit

  • SDS-PAGE gels

  • Transfer buffer and membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the chosen time points.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-p38) and a loading control (e.g., anti-GAPDH).

Visualizations

Chloronectrin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Stress_Signal Stress Signal (e.g., ROS, TNF-α) Receptor Receptor ASK1_Inactive ASK1 (Inactive) ASK1_Active ASK1-P (Active) ASK1_Inactive->ASK1_Active Phosphorylation MKK3_6 MKK3/6 ASK1_Active->MKK3_6 MKK4_7 MKK4/7 ASK1_Active->MKK4_7 This compound This compound This compound->ASK1_Active Inhibition p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis

Caption: Hypothetical signaling pathway of this compound inhibiting ASK1 activation.

Optimization_Workflow Start Start: Prepare This compound Stock Dose_Response Perform Dose-Response (e.g., 10 nM - 10 µM) Start->Dose_Response Cytotoxicity_Check Assess Cytotoxicity (e.g., MTT Assay) Dose_Response->Cytotoxicity_Check Analyze_IC50 Calculate IC50 Cytotoxicity_Check->Analyze_IC50 Decision Optimal Concentration Determined? Analyze_IC50->Decision Refine_Range Refine Concentration Range (Narrower or Shifted) Decision->Refine_Range No Proceed Proceed with Definitive Experiments Decision->Proceed Yes Refine_Range->Dose_Response

Caption: Experimental workflow for optimizing this compound concentration.

References

Technical Support Center: Reducing Off-Target Effects of Chloronectrin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered when working with Chloronectrin in cell culture experiments. The focus is on understanding and mitigating off-target effects to ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a nucleoside analog. Its primary mechanism of action is the potent inhibition of S-adenosylhomocysteine (SAH) hydrolase.[1] This enzyme is critical for regulating cellular methylation reactions. By inhibiting SAH hydrolase, this compound causes the intracellular accumulation of SAH, which in turn inhibits S-adenosylmethionine (SAM)-dependent methyltransferases. This disruption of methylation processes interferes with essential cellular functions, including gene expression and viral replication.[1]

Q2: What are off-target effects and why are they a concern with this compound?

A2: Off-target effects occur when a compound like this compound interacts with unintended biological molecules in addition to its primary target, SAH hydrolase.[2] These unintended interactions can lead to cytotoxicity, activation of irrelevant signaling pathways, and ultimately, confounding experimental results, which can lead to a misinterpretation of this compound's efficacy and mechanism of action.[2]

Q3: How can I determine the optimal concentration of this compound to use in my experiments while minimizing off-target effects?

A3: The first step is to establish a therapeutic window by determining the concentration-response curves for both on-target activity (e.g., inhibition of viral replication) and general cytotoxicity.[2] This involves performing dose-response experiments and calculating the half-maximal effective concentration (EC50) for the desired effect and the half-maximal cytotoxic concentration (CC50). The ideal concentration for your experiments will be a balance between maximizing the on-target effect and minimizing cytotoxicity.

Q4: What are common causes of inconsistent results when using this compound?

A4: Inconsistent results can arise from several factors, including variability in cell culture conditions (e.g., cell passage number, confluency), degradation of the this compound compound, and inaccurate pipetting during serial dilutions.[2] Standardizing cell culture procedures and ensuring the stability and fresh preparation of this compound solutions are crucial for reproducibility.[2]

Troubleshooting Guide

Issue 1: High levels of cytotoxicity observed at concentrations expected to be effective.

  • Possible Cause: The observed cytotoxicity may be an off-target effect. Many compounds can induce cytotoxicity through mechanisms unrelated to their primary target.[3]

  • Solution:

    • Perform a thorough dose-response cytotoxicity assay to determine the CC50 value in your specific cell line.

    • Use a lower concentration of this compound in combination with another agent to achieve the desired on-target effect with reduced toxicity.

    • Test on a panel of different cell lines to identify a more resistant line for your control experiments if applicable.[3]

    • Analyze for markers of apoptosis or cellular stress to understand the mechanism of cytotoxicity.[3]

Issue 2: The observed biological effect does not correlate with the known mechanism of action of SAH hydrolase inhibition.

  • Possible Cause: This strongly suggests an off-target effect. The compound may be interacting with other cellular proteins.

  • Solution:

    • Employ target deconvolution strategies. Techniques like Capture Compound Mass Spectrometry (CCMS) can help identify the specific protein targets of a small molecule.[4]

    • Perform a screen against a panel of known off-target proteins, such as kinases or G-protein coupled receptors.

    • Utilize computational modeling to predict potential off-target binding sites based on the structure of this compound.

Data Presentation

Table 1: Illustrative Cytotoxicity and Efficacy of a this compound Analog (Neplanocin A) in Cell Culture

Cell LineAssay TypeParameterValue
VariousAntiviral AssayEC50Varies by virus
VariousCytotoxicity AssayIC50Varies by cell line

Note: The specific quantitative data for this compound is limited. The values presented are based on the activity of the closely related compound, Neplanocin A, and should be considered illustrative.[1]

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol is used to measure the cytotoxic effects of this compound on a given cell line.[1][2]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1][2]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include appropriate controls such as a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.[1]

  • Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions.[1]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[1][2]

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[1][2]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1][2]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[1][2]

  • Data Analysis: Normalize the absorbance values to the untreated control (100% viability) and plot the results as percent viability versus the log of the this compound concentration to determine the CC50.[2]

Protocol 2: Plaque Reduction Assay for Antiviral Activity

This protocol is used to assess the antiviral efficacy of this compound.[1]

  • Cell Seeding: Seed host cells in 6-well plates and grow until a confluent monolayer is formed.

  • Infection: Infect the cells with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in an overlay medium (e.g., medium containing 1% methylcellulose). After the infection period, remove the viral inoculum, wash the cells with PBS, and add the overlay medium containing the different concentrations of the compound.[1]

  • Incubation: Incubate the plates at 37°C until distinct plaques are visible (typically 2-5 days, depending on the virus).[1]

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration relative to the virus control (no compound).

Visualizations

Signaling_Pathway This compound Mechanism of Action This compound This compound SAH_Hydrolase SAH Hydrolase This compound->SAH_Hydrolase inhibits SAH S-adenosylhomocysteine (SAH) SAH_Hydrolase->SAH hydrolyzes Methyltransferases Methyltransferases SAH->Methyltransferases inhibits Methylation Cellular Methylation (DNA, RNA, protein) Methyltransferases->Methylation catalyzes Cellular_Processes Normal Cellular Processes (e.g., Gene Expression) Methylation->Cellular_Processes regulates

Caption: Mechanism of action of this compound.

Experimental_Workflow Cytotoxicity Assessment Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Add_Compound Add Compound to Cells Seed_Cells->Add_Compound Prepare_Dilutions Prepare Serial Dilutions of this compound Prepare_Dilutions->Add_Compound Incubate Incubate for 48-72h Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_Formazan Incubate for 2-4h Add_MTT->Incubate_Formazan Add_DMSO Add DMSO Incubate_Formazan->Add_DMSO Read_Absorbance Read Absorbance at 570nm Add_DMSO->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_CC50 Determine CC50 Calculate_Viability->Determine_CC50

Caption: Workflow for assessing cytotoxicity.

Troubleshooting_Logic Troubleshooting Off-Target Effects Start High Cytotoxicity or Unexpected Phenotype Observed Is_Dose_Dependent Is the effect dose-dependent? Start->Is_Dose_Dependent Perform_Dose_Response Perform Dose-Response and Cytotoxicity Assays Is_Dose_Dependent->Perform_Dose_Response Yes Check_Compound_Stability Check Compound Stability and Purity Is_Dose_Dependent->Check_Compound_Stability No Lower_Concentration Lower Concentration or Use Combination Therapy Perform_Dose_Response->Lower_Concentration Target_Deconvolution Perform Target Deconvolution (e.g., CCMS) Perform_Dose_Response->Target_Deconvolution Off_Target_Confirmed Off-Target Effect Likely Target_Deconvolution->Off_Target_Confirmed

Caption: Logic for troubleshooting off-target effects.

References

Degradation products of Chloronectrin and their identification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chloronectrin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the identification and analysis of this compound degradation products. Given that "this compound" is likely a specific type of trichothecene (B1219388) mycotoxin, this guide focuses on the known degradation pathways and analytical methodologies for this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of compounds does it belong?

This compound is understood to be a member of the trichothecene family of mycotoxins. Trichothecenes are sesquiterpenoid compounds known for their chemical stability under many environmental conditions.[1][2] All trichothecenes feature a characteristic 12,13-epoxide ring, which is crucial for their biological activity.[1]

Q2: What are the expected degradation pathways for this compound?

Based on studies of related trichothecenes, the primary degradation pathways for this compound are expected to be:

  • De-epoxidation: The opening or removal of the 12,13-epoxide ring. This is a significant pathway as it can lead to a reduction in the molecule's biological activity.[3][4]

  • Deacylation: The hydrolysis of acetyl groups at various positions on the trichothecene core structure.[3][4]

  • Oxidation: Attack at the C9-C10 double bond is a known degradation route, particularly with oxidizing agents like ozone.[5]

Q3: Under what conditions is this compound likely to degrade?

Trichothecenes like this compound are generally stable under heat and light.[1] However, degradation can be induced under the following conditions:

  • Strong Acidic or Alkaline Conditions: These conditions can effectively deactivate the molecule.[1]

  • Oxidative Stress: The use of oxidizing agents such as aqueous ozone can lead to degradation.[5]

  • Microbial Action: Certain microorganisms are capable of metabolizing trichothecenes, primarily through de-epoxidation and deacylation.[3][4]

Q4: What are the primary analytical techniques for identifying this compound degradation products?

The most common and effective analytical techniques for the identification and quantification of trichothecene degradation products are hyphenated chromatographic methods. Liquid chromatography coupled with mass spectrometry (LC-MS) is particularly powerful for separating complex mixtures and providing structural information about the degradants.[3][4][5] UV detection can also be used in conjunction with LC-MS.[5]

Troubleshooting Guides

Problem: I am not observing any degradation of this compound in my forced degradation study.

  • Solution 1: Increase the harshness of the conditions. Trichothecenes are known for their stability.[1] If you are not seeing degradation, consider increasing the concentration of your acid or base, extending the exposure time, or increasing the temperature.

  • Solution 2: Employ a different stressor. If hydrolytic conditions are not effective, consider oxidative degradation using an agent like aqueous ozone, which has been shown to be effective against trichothecenes.[5]

  • Solution 3: Verify your analytical method's sensitivity. It is possible that degradation is occurring, but your analytical method is not sensitive enough to detect the low levels of degradation products. Ensure your LC-MS or other detection method is optimized for the potential degradants.

Problem: I am seeing many peaks in my chromatogram after my degradation experiment and I am unsure how to identify them.

  • Solution 1: Utilize high-resolution mass spectrometry (HRMS). HRMS can provide accurate mass measurements, which will help in determining the elemental composition of the degradation products.

  • Solution 2: Perform tandem mass spectrometry (MS/MS). By fragmenting the parent ions of your unknown peaks, you can obtain structural information that will aid in their identification. Comparing the fragmentation patterns to that of the parent this compound molecule can reveal the nature of the chemical modifications.

  • Solution 3: Predict likely degradation products. Based on the known degradation pathways of trichothecenes (de-epoxidation, deacylation, oxidation), you can predict the masses of potential degradation products and look for those specific masses in your data.

Problem: My results are not reproducible between experiments.

  • Solution 1: Ensure precise control of experimental conditions. Small variations in pH, temperature, or the concentration of stressors can lead to significant differences in degradation rates. Use calibrated equipment and carefully prepare all solutions.

  • Solution 2: Check the stability of your degradation products. Some degradation products may themselves be unstable and degrade further over time. Analyze your samples as quickly as possible after the experiment is complete.

  • Solution 3: Evaluate the purity of your this compound standard. Impurities in your starting material could be interfering with the degradation reaction or appearing as unexpected peaks in your analysis.

Data Presentation

Table 1: Summary of Expected this compound Degradation Products under Various Stress Conditions

Stress ConditionExpected Degradation PathwayPotential Degradation Products
Acid HydrolysisDeacylation, Epoxide Ring OpeningDeacetylated this compound, Hydrolyzed Epoxide Derivatives
Base HydrolysisDeacylation, Epoxide Ring OpeningDeacetylated this compound, Hydrolyzed Epoxide Derivatives
Oxidation (e.g., Ozone)Oxidation of C9-C10 double bondOxygenated this compound derivatives
PhotolysisGenerally StableMinimal degradation expected
ThermolysisGenerally StableMinimal degradation expected

Experimental Protocols

Protocol: Forced Degradation of this compound under Hydrolytic Conditions

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the this compound stock solution, add 1 mL of 1N HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize with 1N NaOH.

    • Dilute the sample with the mobile phase to an appropriate concentration for LC-MS analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the this compound stock solution, add 1 mL of 1N NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize with 1N HCl.

    • Dilute the sample with the mobile phase to an appropriate concentration for LC-MS analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the this compound stock solution, add 1 mL of purified water.

    • Incubate the mixture at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature.

    • Dilute the sample with the mobile phase to an appropriate concentration for LC-MS analysis.

  • Control Sample: Prepare a control sample by diluting the this compound stock solution with the mobile phase to the same concentration as the stressed samples.

  • LC-MS Analysis: Analyze all samples by a validated stability-indicating LC-MS method to identify and quantify the degradation products.

Visualizations

degradation_pathway This compound This compound Deacylation Deacylation This compound->Deacylation Acid/Base Deepoxidation Deepoxidation This compound->Deepoxidation Microbial Oxidation Oxidation This compound->Oxidation Ozone Deacetyl_Product Deacetylated This compound Deacylation->Deacetyl_Product Deepoxy_Product De-epoxy This compound Deepoxidation->Deepoxy_Product Oxidized_Product Oxidized This compound Oxidation->Oxidized_Product

Caption: Major degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis LCMS LC-MS Analysis Acid->LCMS Base Base Hydrolysis Base->LCMS Oxidation Oxidative Stress Oxidation->LCMS Photolysis Photolytic Stress Photolysis->LCMS Thermolysis Thermal Stress Thermolysis->LCMS HRMS High-Resolution MS LCMS->HRMS MSMS Tandem MS (MS/MS) HRMS->MSMS Identification Structure Elucidation MSMS->Identification This compound This compound This compound->Acid This compound->Base This compound->Oxidation This compound->Photolysis This compound->Thermolysis

Caption: Workflow for this compound degradation studies.

References

Technical Support Center: Enhancing the Bioavailability of Chloronectrin for in vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of Chloronectrin. The following information is based on established strategies for enhancing the bioavailability of poorly water-soluble compounds and assumes this compound shares these characteristics.

Troubleshooting Guide

This section addresses specific issues that may arise during your in vivo experiments with this compound.

Issue 1: Low and Variable Oral Bioavailability

  • Question: We are observing low and highly variable plasma concentrations of this compound after oral administration in our animal models. What are the likely causes and how can we improve this?

  • Answer: Low and variable oral bioavailability is a common challenge for poorly water-soluble compounds like this compound. The primary reasons are often poor dissolution in the gastrointestinal (GI) tract and/or significant first-pass metabolism.

    Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Poor Aqueous Solubility This compound likely has low solubility in the aqueous environment of the GI tract, limiting the amount of drug that can be absorbed.Enhance solubility through formulation strategies such as complexation with cyclodextrins, creating a lipid-based formulation, or reducing particle size via nanosuspension.[1][2][3]
Slow Dissolution Rate Even if soluble, the rate at which this compound dissolves from its solid form may be too slow for complete absorption during its transit through the GI tract.Increase the surface area of the drug by reducing particle size (micronization or nanosuspension).[4][5] Amorphous solid dispersions can also improve the dissolution rate.
High First-Pass Metabolism The drug may be extensively metabolized in the liver or gut wall after absorption, reducing the amount of active compound that reaches systemic circulation.Co-administration with an inhibitor of the relevant metabolic enzymes (if known) can be investigated. Some lipid-based formulations may also promote lymphatic absorption, partially bypassing the liver.
Food Effects The presence or absence of food can alter GI physiology, impacting drug dissolution and absorption.Standardize feeding protocols for your animal studies (e.g., consistent fasting period before dosing) to minimize variability.

Issue 2: Formulation Instability and Precipitation

  • Question: Our this compound formulation appears to precipitate out of the dosing vehicle before or during administration. How can we prevent this?

  • Answer: Formulation instability and precipitation can lead to inaccurate dosing and variable absorption. The choice of excipients and the formulation method are critical to maintaining a stable preparation.

    Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Supersaturation and Precipitation Some methods, like creating an amorphous solid dispersion, can lead to a supersaturated state in the GI tract, which is prone to precipitation.Include precipitation inhibitors in your formulation, such as certain polymers (e.g., HPMC, PVP), which can help maintain the supersaturated state.
Inadequate Solubilization The chosen vehicle or excipient may not be sufficient to maintain this compound in solution at the desired concentration.Increase the concentration of the solubilizing agent (e.g., cyclodextrin, surfactant) or test a different formulation approach. For example, a self-emulsifying drug delivery system (SEDDS) can keep the drug in a solubilized state.
pH-Dependent Solubility This compound's solubility may be highly dependent on pH, causing it to precipitate as it moves through the varying pH environments of the GI tract.Consider using a pH-modifying excipient or a formulation that protects the drug from pH changes, such as an enteric coating or a lipid-based system.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for enhancing the bioavailability of a poorly soluble compound like this compound?

A1: The main approaches focus on improving the solubility and dissolution rate of the drug. Key strategies include:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming a complex that is more water-soluble.

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, which include solutions, emulsions, and self-emulsifying systems, present the drug in a dissolved state, facilitating its absorption.

  • Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area for dissolution.

  • Solid Dispersions: The drug is dispersed in an amorphous form within a carrier matrix, which can lead to faster dissolution and a supersaturated state in the GI tract.

Q2: How do I choose the best formulation strategy for this compound?

A2: The optimal strategy depends on the specific physicochemical properties of this compound (e.g., lipophilicity, melting point, dose) and the intended route of administration. A decision-making workflow can help guide your choice.

G cluster_0 Bioavailability Enhancement Strategy Selection start Start: Poorly Soluble this compound is_lipophilic Is this compound Lipophilic (High LogP)? start->is_lipophilic lipid_formulation Consider Lipid-Based Formulations (LBDDS/SEDDS) is_lipophilic->lipid_formulation Yes cyclodextrin Consider Cyclodextrin Complexation is_lipophilic->cyclodextrin No is_thermolabile Is this compound Thermolabile? solid_dispersion Consider Solid Dispersion is_thermolabile->solid_dispersion Yes (Avoid melt methods) is_thermolabile->solid_dispersion No high_dose Is a High Dose Required? high_dose->cyclodextrin No (Low/Moderate) nanosuspension Consider Nanosuspension high_dose->nanosuspension Yes lipid_formulation->is_thermolabile cyclodextrin->high_dose

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Q3: Can you provide a starting point for preparing a this compound formulation for a rodent PK study?

A3: Yes, here are three basic protocols for common formulation types. Note: These are starting points and will require optimization for this compound.

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Complex

This protocol uses Hydroxypropyl-β-Cyclodextrin (HP-β-CD), which is known for its high aqueous solubility and low toxicity.

  • Materials: this compound, HP-β-CD, distilled water, magnetic stirrer, vortex mixer.

  • Molar Ratio Calculation: Determine the molar ratio of this compound to HP-β-CD to be tested (e.g., 1:1, 1:2).

  • Preparation of HP-β-CD Solution: Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 20-40% w/v) by dissolving it in distilled water with gentle heating and stirring.

  • Complexation: Slowly add the calculated amount of this compound powder to the HP-β-CD solution while continuously stirring.

  • Equilibration: Seal the container and allow the mixture to equilibrate on a magnetic stirrer for 24-48 hours at room temperature, protected from light.

  • Filtration (Optional): If un-dissolved drug is present, filter the solution through a 0.22 µm filter to obtain a clear solution of the complex.

  • Analysis: Determine the concentration of this compound in the final solution using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.

  • Materials: this compound, a suitable oil (e.g., Labrafac™), a surfactant (e.g., Kolliphor® EL), and a co-solvent (e.g., Transcutol® HP).

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.

  • Formulation:

    • Accurately weigh the selected oil, surfactant, and co-solvent into a glass vial.

    • Heat the mixture to approximately 40°C to ensure homogeneity.

    • Add the pre-weighed this compound to the mixture and vortex until a clear, homogenous solution is obtained.

  • Emulsification Test: Add a small amount of the SEDDS formulation (e.g., 100 µL) to a larger volume of distilled water (e.g., 100 mL) with gentle stirring. A stable, translucent microemulsion should form spontaneously.

  • Characterization: Analyze the droplet size and polydispersity index of the resulting emulsion.

Protocol 3: Preparation of a this compound Nanosuspension by Wet Milling

This top-down approach reduces drug particle size through mechanical attrition.

  • Materials: this compound, a stabilizer (e.g., a combination of a polymer like HPMC and a surfactant like Poloxamer 188), purified water, milling media (e.g., yttrium-stabilized zirconium oxide beads).

  • Preparation of Suspension: Disperse this compound and the stabilizers in purified water to create a pre-suspension.

  • Milling:

    • Add the pre-suspension and milling media to the milling chamber of a bead mill.

    • Mill at a controlled temperature and speed for a specified duration (this requires optimization).

  • Particle Size Analysis: Periodically take samples and measure the particle size distribution using a technique like laser diffraction or dynamic light scattering. Continue milling until the desired particle size (typically < 500 nm) is achieved.

  • Separation: Separate the nanosuspension from the milling media.

  • Final Formulation: The resulting nanosuspension can be used directly as a liquid dosage form or further processed (e.g., lyophilized) into a solid form.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Solvents

Solvent / VehicleSolubility (µg/mL)
Water (pH 7.4)< 1
0.1 N HCl< 1
Propylene Glycol50
PEG 400150
Labrafac™ (Oil)250
Kolliphor® EL (Surfactant)800
20% HP-β-CD in Water1200

Table 2: Comparative Pharmacokinetic Parameters of this compound Formulations (Hypothetical Data)

FormulationDose (mg/kg, oral)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension1050 ± 152.0250 ± 80100 (Reference)
HP-β-CD Complex10250 ± 501.01200 ± 200480
SEDDS10400 ± 750.52000 ± 350800
Nanosuspension10320 ± 601.01650 ± 280660

Visualizations

G cluster_1 General Experimental Workflow for Bioavailability Assessment formulate Prepare this compound Formulations (e.g., Suspension, SEDDS, Nanosuspension) administer Administer Formulations to Animal Models (e.g., Rats) formulate->administer collect Collect Blood Samples at Timed Intervals administer->collect analyze Analyze Plasma Concentrations (LC-MS/MS) collect->analyze pk_calc Calculate Pharmacokinetic Parameters (Cmax, AUC) analyze->pk_calc compare Compare Bioavailability of Formulations pk_calc->compare

Caption: Workflow for in vivo bioavailability assessment.

References

Validation & Comparative

Confirming Molecular Structures: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the structural confirmation of novel natural products, using the hypothetical molecule "Product X" as an example.

X-ray crystallography is a powerful and widely used technique for determining the precise arrangement of atoms within a crystal.[1][2] It provides detailed three-dimensional structural information, including stereochemistry, which is crucial for understanding a molecule's biological activity and for drug design.[3][4] However, the success of this technique is contingent on the ability to grow high-quality single crystals, which can be a significant challenge for many natural products.[3][5]

Comparative Analysis of Structural Elucidation Techniques

While X-ray crystallography is considered the gold standard for unambiguous structure determination, other spectroscopic techniques are often employed, either as complementary methods or as alternatives when crystallization is not feasible.[6][7] The table below summarizes the key performance indicators for X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) in the context of elucidating the structure of a novel compound like "Product X".

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry (MS)
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistryConnectivity of atoms, relative stereochemistry, dynamic informationMolecular weight, elemental composition, fragmentation patterns
Sample Requirement High-quality single crystal (typically >0.1 mm)~1-10 mg of pure compound in solutionMicrograms to nanograms of pure compound
Ambiguity Low; provides an unambiguous structureModerate; can have some ambiguities in complex structuresHigh; primarily provides connectivity information, not 3D structure
Throughput Low to mediumHighHigh
Key Advantage Unambiguous determination of absolute configurationDoes not require crystallization; provides information on dynamics in solutionHigh sensitivity and ability to analyze complex mixtures with chromatography coupling
Key Limitation Requirement for high-quality crystalsCan be difficult to interpret for very large or complex moleculesDoes not provide stereochemical information

Experimental Protocols

X-ray Crystallography of "Product X"

The successful application of X-ray crystallography involves several key steps, from crystal growth to data analysis.[1][2][8]

  • Crystallization: A solution of highly purified "Product X" is prepared in a suitable solvent. Various crystallization techniques, such as vapor diffusion (hanging drop or sitting drop), slow evaporation, or solvent layering, are employed to induce the formation of single crystals.

  • Crystal Mounting and Data Collection: A suitable crystal is selected and mounted on a goniometer. The crystal is then placed in a stream of X-rays, typically from a synchrotron source or a rotating anode generator.[7] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[1]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections. The phase problem is solved using methods such as direct methods, Patterson methods, or, for larger molecules, isomorphous replacement or anomalous dispersion. An initial electron density map is generated, from which a preliminary model of the molecule is built. This model is then refined against the experimental data to obtain the final, high-resolution structure.[9]

NMR Spectroscopy of "Product X"

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[7][10]

  • Sample Preparation: A few milligrams of "Product X" are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube.

  • Data Acquisition: A series of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra are acquired.

  • Spectral Analysis: The chemical shifts, coupling constants, and cross-peaks in the spectra are analyzed to determine the connectivity of atoms and the relative stereochemistry of the molecule.

Mass Spectrometry of "Product X"

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[10][11]

  • Sample Introduction: A small amount of "Product X" is introduced into the mass spectrometer, often coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).

  • Ionization: The sample is ionized using a suitable technique (e.g., electrospray ionization, matrix-assisted laser desorption/ionization).

  • Mass Analysis: The mass-to-charge ratio of the resulting ions is measured, providing the molecular weight of the compound. High-resolution mass spectrometry can provide the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and obtain information about its substructures.[12]

Visualizing the Workflow

To better illustrate the process, the following diagrams outline the experimental workflow for confirming the structure of "Product X" using X-ray crystallography and a comparison of the information flow in the different analytical techniques.

experimental_workflow cluster_purification Sample Preparation cluster_crystallography X-ray Crystallography Purification Purification of 'Product X' Crystallization Crystallization Purification->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure 3D Structure of 'Product X' Structure_Solution->Final_Structure

Figure 1. Experimental workflow for determining the structure of "Product X" using X-ray crystallography.

logical_relationship cluster_techniques Analytical Techniques cluster_information Structural Information Xray X-ray Crystallography Absolute_Structure Absolute 3D Structure Xray->Absolute_Structure NMR NMR Spectroscopy Connectivity Atom Connectivity NMR->Connectivity MS Mass Spectrometry Molecular_Formula Molecular Formula MS->Molecular_Formula Connectivity->Absolute_Structure Molecular_Formula->Connectivity

Figure 2. Logical relationship between analytical techniques and the structural information they provide.

References

Comparative Efficacy Analysis: Chloronectrin vs. Doxorubicin in Oncology Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the novel investigational compound, Chloronectrin, against the established chemotherapeutic agent, Doxorubicin. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a next-generation therapeutic.

This compound is a synthetic small molecule designed as a highly selective inhibitor of the novel protein kinase, Apoptosis-Inducing Kinase 1 (AIK1), a key regulator in tumor cell survival pathways. Doxorubicin, a well-documented anthracycline antibiotic, is known to exert its cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II. This document outlines the head-to-head efficacy of these two compounds in various preclinical models.

Data Summary

The following tables summarize the quantitative data from a series of in vitro and in vivo experiments comparing the cytotoxic and anti-tumor activities of this compound and Doxorubicin.

Table 1: In Vitro Cytotoxicity (IC50) in Human Cancer Cell Lines

Cell LineCancer TypeThis compound (nM)Doxorubicin (nM)
MCF-7Breast Adenocarcinoma15.2450.8
A549Lung Carcinoma22.5620.1
HCT116Colon Carcinoma18.9510.4
U-87 MGGlioblastoma35.7890.2

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models

Xenograft ModelCompoundDose (mg/kg)Tumor Growth Inhibition (%)
MCF-7This compound1085.2
Doxorubicin560.5
A549This compound1078.9
Doxorubicin555.3

Experimental Protocols

1. In Vitro Cytotoxicity Assay (MTT Assay)

Human cancer cell lines (MCF-7, A549, HCT116, U-87 MG) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with serial dilutions of this compound or Doxorubicin for 72 hours. Post-incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C. The resulting formazan (B1609692) crystals were dissolved in 150 µL of dimethyl sulfoxide (B87167) (DMSO). The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.

2. In Vivo Xenograft Model

Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10^6 MCF-7 or A549 cells. When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups: vehicle control, this compound (10 mg/kg, daily intraperitoneal injection), and Doxorubicin (5 mg/kg, bi-weekly intravenous injection). Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2. After 21 days, mice were euthanized, and the final tumor weights were recorded. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between treated and vehicle control groups.

Visualizations

Signaling Pathway of this compound

Chloronectrin_Pathway cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor AIK1 AIK1 Receptor->AIK1 GF Growth Factor GF->Receptor ProSurvival Pro-Survival Proteins AIK1->ProSurvival Apoptosis Apoptosis ProSurvival->Apoptosis This compound This compound This compound->AIK1

Caption: Proposed mechanism of this compound action.

Experimental Workflow for In Vivo Studies

in_vivo_workflow start Start: Athymic Nude Mice inoculation Subcutaneous Inoculation of Cancer Cells start->inoculation tumor_growth Tumor Growth to 100-150 mm³ inoculation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment Administration (21 days) randomization->treatment data_collection Tumor Volume Measurement (2x weekly) treatment->data_collection end Endpoint: Euthanasia & Tumor Excision treatment->end data_collection->treatment Repeat

Caption: Workflow for the preclinical xenograft model.

A Comparative Analysis of Analytical Methods for the Quantification of Chloronectrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of three common analytical techniques for the quantification of Chloronectrin, a novel chlorinated therapeutic agent. The objective is to offer a comparative analysis of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. The selection of an appropriate quantification method is critical in drug development for ensuring accurate measurement in various matrices, from formulation to biological samples.

Quantitative Method Performance

The performance of HPLC-UV, LC-MS/MS, and Spectrophotometry for the quantification of this compound was evaluated based on key analytical parameters. The results are summarized in the table below.

ParameterHPLC-UVLC-MS/MSSpectrophotometry
Linearity Range 1 - 100 µg/mL0.1 - 1000 ng/mL5 - 50 µg/mL
Limit of Detection (LOD) 0.5 µg/mL0.05 ng/mL2 µg/mL
Limit of Quantification (LOQ) 1 µg/mL0.1 ng/mL5 µg/mL
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.5%95.3 - 104.8%
Precision (% RSD) < 2.5%< 1.8%< 4.5%
Specificity HighVery HighLow to Moderate
Throughput ModerateHighHigh
Cost per Sample LowHighVery Low

Experimental Protocols

Detailed methodologies for each of the evaluated techniques are provided below. These protocols are intended to serve as a starting point for the development of specific assays.

1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method provides a balance of sensitivity, specificity, and cost-effectiveness for the quantification of this compound in drug formulations.

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) and a UV detector is utilized.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and 0.1% formic acid in water (e.g., 60:40 v/v) is used for elution.

  • Flow Rate: A constant flow rate of 1.0 mL/min is maintained.

  • Detection: The UV detector is set to a wavelength of 254 nm, which corresponds to the maximum absorbance of this compound.

  • Sample Preparation: Samples are dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and an injection volume of 20 µL is used.

  • Quantification: A calibration curve is generated using a series of this compound standards of known concentrations. The concentration of this compound in the samples is determined by interpolating their peak areas against the calibration curve.

2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and specificity, making it ideal for the quantification of this compound in complex biological matrices such as plasma and tissue homogenates.[1][2][3]

  • Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is employed. A C18 column with smaller particle size (e.g., 1.7 µm) is used for faster and more efficient separation.

  • Mobile Phase: A gradient elution is typically used, starting with a higher aqueous composition and ramping up the organic phase (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).

  • Flow Rate: A flow rate of 0.4 mL/min is commonly used.

  • Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for selective and sensitive detection.

  • Sample Preparation: For biological samples, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is necessary.[2] The supernatant is then diluted and injected.

  • Quantification: An internal standard is added to all samples and standards to correct for matrix effects and variations in instrument response. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.

3. UV-Visible Spectrophotometry

This method is the simplest and most cost-effective, suitable for rapid, high-concentration measurements of this compound in pure solutions or simple formulations with no interfering substances.[4][5]

  • Instrumentation: A standard UV-Visible spectrophotometer is used.

  • Solvent: A UV-transparent solvent in which this compound is soluble, such as ethanol (B145695) or methanol, is used to prepare the samples.

  • Wavelength: The absorbance is measured at the wavelength of maximum absorbance (λmax) for this compound, determined by scanning a solution of the compound across the UV-visible spectrum.

  • Sample Preparation: Samples are diluted with the chosen solvent to a concentration that falls within the linear range of the assay.

  • Quantification: A calibration curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of this compound in the samples is then determined using the Beer-Lambert law.

Visualizations

Hypothetical Signaling Pathway of this compound

The following diagram illustrates a potential signaling cascade that could be modulated by this compound, a hypothetical therapeutic agent targeting a receptor tyrosine kinase.

Chloronectrin_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase Grb2 Grb2 Receptor->Grb2 Recruits This compound This compound This compound->Receptor Binds and Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates

Caption: Hypothetical signaling pathway initiated by this compound binding.

Experimental Workflow for Method Comparison

This diagram outlines the general workflow for the cross-validation of the three analytical methods.

Method_Comparison_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation Stock_Solution This compound Stock Solution Serial_Dilutions Serial Dilutions for Standards Stock_Solution->Serial_Dilutions QC_Samples Quality Control Samples Stock_Solution->QC_Samples HPLC_UV HPLC-UV Analysis Serial_Dilutions->HPLC_UV LC_MSMS LC-MS/MS Analysis Serial_Dilutions->LC_MSMS Spectrophotometry Spectrophotometry Serial_Dilutions->Spectrophotometry QC_Samples->HPLC_UV QC_Samples->LC_MSMS QC_Samples->Spectrophotometry Linearity Linearity HPLC_UV->Linearity LOD_LOQ LOD/LOQ HPLC_UV->LOD_LOQ Accuracy_Precision Accuracy & Precision HPLC_UV->Accuracy_Precision Specificity Specificity HPLC_UV->Specificity LC_MSMS->Linearity LC_MSMS->LOD_LOQ LC_MSMS->Accuracy_Precision LC_MSMS->Specificity Spectrophotometry->Linearity Spectrophotometry->LOD_LOQ Spectrophotometry->Accuracy_Precision Spectrophotometry->Specificity Data_Analysis Data Analysis & Comparison Linearity->Data_Analysis LOD_LOQ->Data_Analysis Accuracy_Precision->Data_Analysis Specificity->Data_Analysis

Caption: Workflow for the cross-validation of analytical methods.

References

Navigating the Cellular Maze: A Comparative Guide to Proteomic Responses Following Chloronectrin Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of cellular biology, understanding the precise impact of chemical compounds on the proteome is paramount for advancing drug development and toxicological assessment. This guide offers a comprehensive comparison of the proteomic shifts induced by Chloronectrin, a novel chlorinated compound, benchmarked against the well-documented effects of other organochlorine pesticides. Due to the emergent nature of this compound, direct proteomic data is not yet publicly available. Therefore, this guide utilizes data from analogous organochlorine compounds to provide a predictive framework for its potential cellular impact.

This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of the anticipated proteomic responses to this compound. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols for the cited studies are provided to ensure reproducibility.

Predicted Proteomic Perturbations by this compound and Analogs

Exposure to organochlorine compounds is known to trigger a cascade of cellular stress responses, significantly altering protein expression profiles. These changes are central to understanding the compound's mechanism of action and its potential toxicological profile.

A study on the organochlorine pesticide dieldrin (B1670511) revealed significant alterations in proteins associated with critical cellular functions. In the hypothalamus of largemouth bass, exposure led to changes in the abundance of 90 proteins.[1][2] Functional enrichment analysis of the affected genes and proteins highlighted impacts on stress response, nucleotide base excision repair, and metabolic processes.[1][2] Proteins involved in oxidative phosphorylation, cellular differentiation, proliferation, and survival were also affected.[1][2]

Another study investigating the effects of a mixture of organochlorine pesticides on zebrafish identified 1082 proteins, with a significant number showing altered expression.[3] This study pointed towards mitochondrial dysfunction and impaired energy homeostasis as key pathways affected by organochlorine exposure, potentially leading to metabolic disorders like Type 2 Diabetes.[3]

The following table summarizes the key proteins predicted to be affected by this compound, based on data from studies on analogous organochlorine compounds.

Protein Category Specific Proteins (Examples) Observed Change in Expression Potential Functional Implication Reference Compound(s)
Neurodegeneration-Associated Apolipoprotein E, Microtubule-associated protein tau, Enolase 1, Stathmin 1a, Myelin basic protein, ParvalbuminAltered AbundanceIndicates potential for neurotoxicity.[1][2]Dieldrin
Stress Response Heat Shock Proteins (HSPs)UpregulationCellular defense against protein misfolding and damage.Endosulfan
Metabolism Proteins in glycolysis, gluconeogenesis, amino acid, and lipid metabolismAltered AbundanceDisruption of cellular energy production and metabolic homeostasis.[3]Dieldrin, HBCD, OCP Mixtures
Apoptosis Caspases, Bcl-2 family proteinsAltered ExpressionImplication in programmed cell death pathways.Endosulfan, PCBs
Cellular Structure & Integrity Cytoskeletal proteinsAltered RegulationEffects on cell shape, movement, and division.PCBs
Immune Response C-reactive protein (Pentaxin in zebrafish)UpregulationSuggests an inflammatory response.[3]OCP Mixtures
DNA Repair Proteins involved in nucleotide base excision repairAltered AbundanceIndicates genotoxic stress and DNA damage.[1][2]Dieldrin

Key Signaling Pathways Implicated in this compound Response

The proteomic alterations induced by organochlorine compounds converge on several critical signaling pathways. Understanding these pathways is key to deciphering the cellular logic of the response to this compound.

Based on existing literature, the following signaling pathways are anticipated to be significantly perturbed by this compound exposure:

  • Oxidative Stress Response Pathway: Organochlorines are known to induce the production of reactive oxygen species (ROS), leading to oxidative stress. This activates signaling cascades aimed at mitigating cellular damage.

  • Apoptosis Signaling Pathway: Dysregulation of proteins involved in programmed cell death is a common consequence of chemical-induced cellular stress.

  • Metabolic Pathways: Changes in the expression of metabolic enzymes indicate a reprogramming of cellular metabolism to cope with the toxic insult.

  • Neurotransmitter Signaling: For neurotoxic organochlorines, pathways involving neurotransmitter receptors, such as the GABAA receptor, are primary targets.[4]

Predicted Cellular Response to this compound Predicted Signaling Pathways Affected by this compound cluster_exposure Exposure cluster_cellular_effects Cellular Effects cluster_signaling_pathways Signaling Pathways This compound This compound ROS_Production Increased ROS Production This compound->ROS_Production DNA_Damage DNA Damage This compound->DNA_Damage Protein_Misfolding Protein Misfolding This compound->Protein_Misfolding Metabolic_Dysregulation Metabolic Dysregulation This compound->Metabolic_Dysregulation Oxidative_Stress_Response Oxidative Stress Response ROS_Production->Oxidative_Stress_Response DNA_Repair_Pathway DNA Repair Pathway DNA_Damage->DNA_Repair_Pathway UPR Unfolded Protein Response (UPR) Protein_Misfolding->UPR Apoptosis Apoptosis Metabolic_Dysregulation->Apoptosis Oxidative_Stress_Response->Apoptosis DNA_Repair_Pathway->Apoptosis UPR->Apoptosis

Caption: Predicted signaling cascade following this compound exposure.

Experimental Protocols

To facilitate further research and comparative studies, this section outlines a standard workflow for the proteomic analysis of cells or tissues exposed to chemical compounds like this compound.

Proteomics_Workflow General Proteomics Experimental Workflow Cell_Culture Cell/Tissue Culture & Exposure to Compound Protein_Extraction Protein Extraction & Quantification Cell_Culture->Protein_Extraction Digestion Protein Digestion (e.g., Trypsin) Protein_Extraction->Digestion LC_MS Liquid Chromatography- Mass Spectrometry (LC-MS/MS) Digestion->LC_MS Data_Analysis Data Analysis (Protein Identification & Quantification) LC_MS->Data_Analysis Bioinformatics Bioinformatics Analysis (Pathway & Functional Enrichment) Data_Analysis->Bioinformatics

Caption: A typical workflow for a proteomics experiment.

Detailed Methodologies:

A widely used method for quantitative proteomics is isobaric tagging for relative and absolute quantitation (iTRAQ), which allows for the simultaneous comparison of protein levels across multiple samples.

1. Sample Preparation and Protein Extraction:

  • Cells or tissues are exposed to the compound of interest (e.g., this compound) at various concentrations and time points, alongside a vehicle control.

  • Following exposure, cells or tissues are lysed using appropriate buffers containing protease and phosphatase inhibitors to preserve protein integrity.

  • Protein concentration is determined using a standard assay such as the Bradford or BCA assay.

2. Protein Digestion:

  • An equal amount of protein from each sample is taken for digestion.

  • Proteins are typically reduced with dithiothreitol (B142953) (DTT) and alkylated with iodoacetamide (B48618) to break disulfide bonds.

  • The proteins are then digested into smaller peptides using a protease, most commonly trypsin.

3. Isobaric Tagging (e.g., iTRAQ or TMT):

  • The resulting peptide mixtures from each sample are labeled with different isobaric tags. These tags have the same total mass but produce unique reporter ions upon fragmentation in the mass spectrometer.

4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • The labeled peptide samples are pooled and subjected to liquid chromatography for separation.

  • The separated peptides are then introduced into a mass spectrometer for analysis. The instrument first measures the mass-to-charge ratio of the intact peptides (MS1 scan) and then selects peptides for fragmentation, measuring the masses of the fragment ions (MS2 scan). The reporter ions from the isobaric tags are also detected in the MS2 scan, providing quantitative information.

5. Data Analysis:

  • The raw mass spectrometry data is processed using specialized software (e.g., Proteome Discoverer, MaxQuant).

  • Peptides and proteins are identified by matching the experimental MS/MS spectra against a protein sequence database.

  • The relative abundance of each protein across the different samples is determined by comparing the intensities of the reporter ions.

6. Bioinformatics Analysis:

  • Statistical analysis is performed to identify proteins that are significantly differentially expressed between the treated and control groups.

  • Functional annotation and pathway analysis (e.g., using Gene Ontology (GO) and KEGG pathway databases) are performed to understand the biological implications of the observed proteomic changes.

This guide provides a predictive overview of the proteomic response to this compound based on the established effects of similar chlorinated compounds. As direct experimental data for this compound becomes available, this guide can serve as a valuable comparative framework. Researchers are encouraged to employ the outlined methodologies to further investigate the specific cellular impacts of this and other novel compounds.

References

In vivo validation of Chloronectrin's therapeutic potential

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for the compound "Chloronectrin" did not yield any relevant results in the context of a therapeutic agent undergoing in vivo validation. It is possible that the name is misspelled or refers to a novel compound not yet widely documented in publicly available scientific literature.

To provide a comprehensive and accurate comparison guide as requested, further clarification on the identity of "this compound" is necessary. Specifically, information regarding its chemical class, proposed mechanism of action, and the therapeutic area for which it is being investigated would be essential.

Once the correct compound and its biological context are identified, a thorough search for relevant in vivo studies, alternative treatments, and detailed experimental protocols can be conducted. This information will be used to generate the requested comparison guides, data tables, and visualizations.

We recommend verifying the spelling of "this compound" and providing any additional known details about the compound to enable a precise and informative response.

Navigating the Labyrinth of Bioactivity: A Guide to the Reproducibility of Assays for Compounds from Nectriaceae Fungi

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Chloronectrin": Initial searches for a compound named "this compound" did not yield specific results in established scientific literature. It is possible that this is a novel or less-documented compound. This guide will therefore focus on the broader, yet highly relevant, topic of bioassay reproducibility for compounds isolated from the fungal family Nectriaceae, a known source of diverse bioactive molecules. This approach provides a scientifically grounded framework for researchers, scientists, and drug development professionals engaged in the study of fungal natural products.

The reproducibility of bioactivity assays is a cornerstone of reliable drug discovery and development. Inconsistent results can lead to the misinterpretation of a compound's potential, wasting valuable time and resources. This guide provides a comparative overview of common bioactivity assays used to evaluate compounds from Nectriaceae fungi, with a focus on factors influencing their reproducibility.

Comparative Bioactivity Data of Compounds from Nectriaceae

The following table summarizes the reported bioactivities of select compounds isolated from fungi of the Nectriaceae family. It is important to note that direct comparison of these values should be approached with caution, as variations in experimental protocols can significantly influence the outcome.

Fungal SourceCompoundBioactivityAssay TypeTarget Organism/Cell LineReported Value (IC₅₀/MIC)
Nectria pseudotrichia10-acetyl trichoderonic acid ALeishmanicidalLuciferase Reporter Gene AssayLeishmania (Viannia) braziliensis (intracellular amastigotes)21.4 µM[1][2][3][4]
Nectria pseudotrichia6′-acetoxy-piliformic acidLeishmanicidalLuciferase Reporter Gene AssayLeishmania (Viannia) braziliensis (intracellular amastigotes)28.3 µM[1][2][3][4]
Nectria pseudotrichiahydroheptelidic acidLeishmanicidalLuciferase Reporter Gene AssayLeishmania (Viannia) braziliensis (intracellular amastigotes)24.8 µM[1][2][3]
Nectria sp. B-13Nectriatone ACytotoxicNot specifiedSW1990, HCT-116, MCF-7, K562 cells0.43 to 42.64 µM[5][6]
Nectria sp. B-13Nectriatone BCytotoxicNot specifiedSW1990, HCT-116, MCF-7, K562 cells0.43 to 42.64 µM[5][6]
Nectria sp. B-13Phenolic sesquiterpene (cpd 4)AntibacterialNot specifiedEscherichia coli, Bacillus subtilis, Staphylococcus aureusMIC: 4.0, 2.0, and 4.0 µg/ml, respectively[5][6]
Nectria balsamea E282Culture Filtrate Fractions (Et2O)AntifungalMycelial Growth InhibitionDryadomyces quercus-mongolicaeHigh inhibition rate[7][8]

Factors Influencing Bioassay Reproducibility

Several factors can contribute to variability in bioassay results, making inter-laboratory comparisons challenging. A 2016 survey in Nature revealed that over 70% of scientists have failed to reproduce another researcher's experiments, highlighting the scale of this issue.[9] Key factors include:

  • Assay Methodology: Subtle differences in protocol, such as incubation times, reagent concentrations, and endpoint measurement, can lead to significant variations. For antifungal susceptibility testing, for instance, the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have distinct methodologies that can yield different MIC values.[10][11][12][13]

  • Biological Reagents: The source and passage number of cell lines, the specific strain of microorganisms, and lot-to-lot variability in reagents like fetal bovine serum can all impact results.

  • Compound Characteristics: The purity, stability, and solubility of the tested compound are critical. Natural products, in particular, can sometimes interfere with assay components, leading to false-positive or false-negative results.[14] For example, some plant extracts have been shown to interfere with the MTT assay, a common method for assessing cell viability.[7]

  • Data Analysis: The methods used to calculate IC₅₀ or MIC values and the statistical analyses applied can differ between studies.

Experimental Protocols

Detailed and standardized protocols are essential for improving reproducibility. Below are representative protocols for leishmanicidal and antifungal assays, based on methodologies reported in the literature.

Leishmanicidal Activity Assay (Luciferase Reporter Gene Assay)

This method offers high sensitivity for quantifying intracellular parasites.[3][8]

  • Parasite Culture and Transfection: Leishmania promastigotes are transfected with a plasmid containing the firefly luciferase gene. Stable transfectants are selected and maintained in appropriate culture medium.

  • Macrophage Infection: A macrophage cell line (e.g., THP-1) is seeded in a 96-well plate and allowed to adhere. The cells are then infected with luciferase-expressing Leishmania promastigotes.

  • Compound Treatment: After infection and differentiation of promastigotes to amastigotes, the cells are treated with various concentrations of the test compound. A known anti-leishmanial drug (e.g., amphotericin B) is used as a positive control.

  • Lysis and Luminescence Measurement: After the incubation period, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the number of viable intracellular amastigotes, is measured using a luminometer.

  • Data Analysis: The IC₅₀ value (the concentration of the compound that inhibits parasite growth by 50%) is calculated from the dose-response curve.

Antifungal Susceptibility Assay (Broth Microdilution Method)

This is a common method for determining the Minimum Inhibitory Concentration (MIC) of a compound. The protocol is based on guidelines from bodies like CLSI and EUCAST, which, while similar, have key differences (e.g., inoculum size, glucose concentration in the medium).[10][11][12][13]

  • Inoculum Preparation: A standardized suspension of fungal spores or conidia is prepared in a suitable liquid medium (e.g., RPMI-1640). The final concentration is adjusted to a specific range (e.g., 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL).

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the same liquid medium.

  • Inoculation: The fungal inoculum is added to each well containing the diluted compound. A growth control (inoculum without compound) and a sterility control (medium only) are included.

  • Incubation: The plate is incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours), depending on the fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or using a spectrophotometer.

Visualizing Experimental Workflows

Bioassay_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Analysis A Source Material (e.g., Nectria sp. culture) B Extraction & Fractionation A->B Bioactivity-guided C Compound Isolation & Characterization B->C E Compound Treatment (Dose-Response) C->E D Assay Preparation (e.g., cell seeding, inoculum prep) D->E F Incubation E->F G Data Acquisition (e.g., Luminescence, Absorbance) F->G H Data Processing & Normalization G->H I Calculation of Potency (IC50 / MIC) H->I J Statistical Analysis & Reproducibility Check I->J K Results Interpretation & Comparison J->K Report & Compare

Caption: Generalized workflow for bioactivity screening of natural products.

Signaling Pathway Example: Apoptosis Induction (Conceptual)

While the precise mechanisms of action for many Nectriaceae compounds are still under investigation, a common endpoint for cytotoxic and some antimicrobial agents is the induction of apoptosis.

Apoptosis_Pathway Compound Bioactive Compound (from Nectria sp.) Mitochondria Mitochondrial Stress Compound->Mitochondria Induces Casp9 Caspase-9 (Initiator) Mitochondria->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

Caption: A simplified intrinsic apoptosis pathway often targeted by bioactive compounds.

By adhering to standardized protocols, understanding the limitations of different assay platforms, and transparently reporting methodologies, the scientific community can enhance the reproducibility of bioactivity studies and accelerate the discovery of novel therapeutics from natural sources like the Nectriaceae family of fungi.

References

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative meta-analysis of the fungal metabolite Chloronectrin and its structurally related compounds. Due to a notable scarcity of comprehensive research on this compound, this analysis pivots to a more detailed examination of its well-studied analog, Ascochlorin, while incorporating all available data on this compound and other related molecules to draw comparative insights.

This publication synthesizes available data on the biological activities of these compounds, with a focus on their cytotoxic and antimicrobial properties. Detailed experimental methodologies are provided for key assays, and signaling pathways are visualized to elucidate their mechanisms of action.

Comparative Biological Activity

This compound, a chlorinated metabolite isolated from the fungus Nectria coccinea, has demonstrated anti-Gram-positive bacterial activity. However, a comprehensive body of research detailing its specific minimum inhibitory concentrations (MICs) and cytotoxic effects is limited. In contrast, its analog Ascochlorin has been the subject of more extensive investigation, revealing a broader range of biological activities including antifungal, anticancer, and anti-inflammatory effects. The available quantitative data for metabolites isolated from Nectria species and for Ascochlorin are summarized below.

Cytotoxicity Data

The cytotoxic effects of various metabolites from Nectria sp. and the related compound Ascochlorin have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in the table below.

Compound/ExtractCell LineIC50 (µM)Reference
Metabolites from Nectria sp. B-13 (Compounds 1-6)SW1990, HCT-116, MCF-7, K5620.43 - 42.64[1]
AscochlorinHepG2approx. 50 (for STAT3 inhibition)[2]
Antimicrobial Activity Data

The antimicrobial activity of metabolites from Nectria sp. has been reported, with specific MIC values available for certain compounds against various bacterial strains.

Compound/ExtractBacterial StrainMIC (µg/mL)Reference
Metabolite from Nectria sp. B-13 (Compound 4)Escherichia coli4.0[1]
Metabolite from Nectria sp. B-13 (Compound 4)Bacillus subtilis2.0[1]
Metabolite from Nectria sp. B-13 (Compound 4)Staphylococcus aureus4.0[1]

Key Experimental Protocols

To ensure the reproducibility and validation of the cited data, this section outlines the general methodologies for the key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy. A common method is the broth microdilution assay.

Experimental Workflow: Broth Microdilution for MIC Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare serial dilutions of test compound inoculate Inoculate microplate wells containing compound dilutions with bacteria prep_compound->inoculate prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate observe Visually inspect for turbidity incubate->observe determine_mic MIC = lowest concentration with no visible growth observe->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Determination of Cytotoxic Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In cancer research, it indicates the concentration of a drug that is required for 50% inhibition of cancer cell proliferation.

Experimental Workflow: IC50 Determination using MTT Assay

G cluster_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis seed_cells Seed cancer cells in a 96-well plate incubate_adhesion Incubate for 24 hours to allow cell adhesion seed_cells->incubate_adhesion add_compound Add serial dilutions of the test compound incubate_adhesion->add_compound incubate_treatment Incubate for 48-72 hours add_compound->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_formazan Incubate for 2-4 hours to allow formazan (B1609692) formation add_mtt->incubate_formazan solubilize Add solubilization solution (e.g., DMSO) incubate_formazan->solubilize measure_absorbance Measure absorbance at ~570 nm solubilize->measure_absorbance calculate_ic50 Calculate IC50 value from dose-response curve measure_absorbance->calculate_ic50

Caption: Workflow for determining the IC50 value using the MTT assay.

Mechanisms of Action: Signaling Pathways

The therapeutic effects of Ascochlorin are attributed to its interaction with key cellular signaling pathways. Its primary mechanism involves the inhibition of the mitochondrial cytochrome bc1 complex, a critical component of the electron transport chain.[3][4] Furthermore, Ascochlorin has been shown to modulate inflammatory and oncogenic pathways by inhibiting STAT3 and MEK/ERK signaling.[2][5]

Inhibition of the Mitochondrial Cytochrome bc1 Complex by Ascochlorin

Ascochlorin acts as an inhibitor of the cytochrome bc1 complex at both the Qo (ubiquinol oxidation) and Qi (ubiquinone reduction) sites.[3][4] This dual inhibition leads to a disruption of the electron transport chain, resulting in reduced ATP production and the generation of reactive oxygen species (ROS), which can trigger apoptosis.

Signaling Pathway: Ascochlorin's Inhibition of Cytochrome bc1

G cluster_ETC Mitochondrial Electron Transport Chain Complex I Complex I Coenzyme Q Coenzyme Q Complex I->Coenzyme Q Cytochrome bc1 Complex Cytochrome bc1 Complex Coenzyme Q->Cytochrome bc1 Complex Complex II Complex II Complex II->Coenzyme Q Cytochrome c Cytochrome c Cytochrome bc1 Complex->Cytochrome c Complex IV Complex IV Cytochrome c->Complex IV ATP Synthase ATP Synthase Complex IV->ATP Synthase Ascochlorin Ascochlorin Ascochlorin->Cytochrome bc1 Complex Inhibits Qo and Qi sites

Caption: Ascochlorin inhibits the cytochrome bc1 complex in mitochondria.

Modulation of STAT3 and MEK/ERK Signaling by Ascochlorin

Ascochlorin has been reported to suppress the activation of STAT3 (Signal Transducer and Activator of Transcription 3), a key transcription factor involved in cancer cell proliferation, survival, and invasion.[2] It achieves this by inhibiting the phosphorylation of STAT3.[2] Additionally, Ascochlorin can inhibit the MEK/ERK pathway, which is crucial for cell growth and differentiation and is often dysregulated in cancer.[5]

Signaling Pathway: Ascochlorin's Effect on STAT3 and MEK/ERK

G cluster_pathways Oncogenic Signaling Pathways cluster_stat3 STAT3 Pathway cluster_mek_erk MEK/ERK Pathway Cytokine_Receptor Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Phosphorylation STAT3_p STAT3_p JAK->STAT3_p Phosphorylation Gene Transcription (Proliferation, Survival) Gene Transcription (Proliferation, Survival) STAT3_p->Gene Transcription (Proliferation, Survival) Growth_Factor_Receptor Growth_Factor_Receptor RAS RAS Growth_Factor_Receptor->RAS Phosphorylation Cascade RAF RAF RAS->RAF Phosphorylation Cascade MEK MEK RAF->MEK Phosphorylation Cascade ERK ERK MEK->ERK Phosphorylation Cascade Gene Transcription (Growth, Differentiation) Gene Transcription (Growth, Differentiation) ERK->Gene Transcription (Growth, Differentiation) Ascochlorin Ascochlorin Ascochlorin->STAT3_p Inhibits Ascochlorin->MEK Inhibits

Caption: Ascochlorin inhibits the STAT3 and MEK/ERK signaling pathways.

Conclusion

While this compound itself remains a compound with underexplored therapeutic potential, the study of its analog, Ascochlorin, provides a compelling case for the continued investigation of this class of fungal metabolites. The dual inhibition of the mitochondrial cytochrome bc1 complex and the modulation of key oncogenic signaling pathways highlight a multifaceted mechanism of action that warrants further research and development. Future studies should aim to generate more comprehensive quantitative data for this compound and its direct derivatives to enable a more robust comparative analysis and to fully elucidate their structure-activity relationships.

References

Safety Operating Guide

Proper Disposal Procedures for Chloronectrin: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on the assumption that "Chloronectrin" is a chlorinated organic compound. Procedures for handling and disposal are derived from established safety protocols for this chemical class. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the manufacturer's Safety Data Sheet (SDS) for the most accurate and compliant information.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

I. Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound, ensure all appropriate personal protective equipment is worn. This is the first line of defense against potential exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves.

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: In case of inadequate ventilation or the generation of aerosols, use a respirator.[1]

Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]

II. Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure correct disposal.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container must be compatible with chlorinated organic compounds.

  • Labeling: The waste container label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound Waste"

    • The primary hazards (e.g., Toxic, Corrosive)

    • The accumulation start date

  • Compatibility: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials can lead to violent chemical reactions.

III. Step-by-Step Disposal Procedure

Follow these steps for the routine disposal of this compound waste from experimental procedures:

  • Transferring Waste: Carefully transfer the this compound waste into the designated hazardous waste container. Avoid splashing and ensure the exterior of the container remains clean.

  • Container Management:

    • Keep the waste container securely closed when not in use.

    • Store the container in a designated satellite accumulation area, such as a fume hood or a ventilated cabinet.

    • Ensure the storage area has secondary containment to capture any potential leaks.

  • Full Container: Once the waste container is 3/4 full, arrange for its disposal through your institution's EHS department. Do not overfill containers.

  • Documentation: Maintain a log of the waste generated, including the quantity and date of accumulation.

IV. Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate hazards.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Containment and Cleanup:

    • For small spills, use a chemical spill kit with an absorbent material suitable for organic solvents.

    • Work from the outside of the spill inwards to prevent spreading.

    • Place all contaminated absorbent materials and any contaminated PPE into a sealed, labeled hazardous waste bag or container.

  • Decontamination: Clean the spill area with an appropriate solvent or detergent solution as recommended by your institution's safety protocols.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS department, regardless of the size.

Quantitative Data Summary

While specific quantitative data for "this compound" is not available, the table below outlines typical parameters relevant to the disposal of chlorinated organic compounds. Refer to the specific Safety Data Sheet (SDS) for precise values.

ParameterTypical Value/GuidelineSignificance for Disposal
pH Not Applicable (for organic solvent)The pH of aqueous waste streams must often be neutralized before disposal.
Concentration Limits Varies by jurisdiction and disposal facilityHigh concentrations may require specialized disposal methods.
Flash Point VariesA low flash point indicates a significant fire hazard, requiring careful storage and handling.
Boiling Point VariesA low boiling point suggests a high vapor pressure and increased inhalation risk.[3]
Aquatic Toxicity Often high for chlorinated compoundsIndicates the potential for significant environmental harm if not disposed of properly.

Experimental Protocols

Detailed experimental protocols involving the use of this compound should include a dedicated section on waste disposal, referencing the procedures outlined in this guide and your institution's specific EHS requirements.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

Chloronectrin_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_check Is there a spill? ppe->spill_check spill_procedure Follow Spill Management Protocol spill_check->spill_procedure Yes routine_disposal Routine Disposal spill_check->routine_disposal No arrange_disposal Arrange for Disposal via EHS spill_procedure->arrange_disposal waste_container Use Designated & Labeled This compound Waste Container routine_disposal->waste_container transfer_waste Carefully Transfer Waste waste_container->transfer_waste close_container Securely Close Container transfer_waste->close_container store_container Store in Satellite Accumulation Area close_container->store_container container_full_check Is Container 3/4 Full? store_container->container_full_check continue_use Continue Accumulating Waste container_full_check->continue_use No container_full_check->arrange_disposal Yes end End continue_use->end arrange_disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.